molecular formula C11H12N2O6 B1455566 N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine CAS No. 1081513-23-6

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

Cat. No.: B1455566
CAS No.: 1081513-23-6
M. Wt: 268.22 g/mol
InChI Key: IOJCFTJBMNJGLJ-UHFFFAOYSA-N
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Description

N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine (CAS 1081513-23-6) is a chemical compound supplied for scientific research and development purposes . This compound has a molecular formula of C 11 H 12 N 2 O 6 and a molecular weight of 268.23 g/mol . Its structure features both nitro and ethoxycarbonyl functional groups on the phenyl ring, which is substituted with a glycine moiety, making it a potentially valuable intermediate in synthetic organic chemistry . Researchers value this compound for its role in chemical synthesis, where it can serve as a key building block for the preparation of more complex molecules. The specific physicochemical properties, mechanism of action, and detailed applications of this compound are areas of active investigation in specialized research fields. This product is intended for use in a controlled laboratory environment only by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use .

Properties

IUPAC Name

2-(4-ethoxycarbonyl-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-2-19-11(16)7-3-4-8(12-6-10(14)15)9(5-7)13(17)18/h3-5,12H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJCFTJBMNJGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

High-Fidelity Synthesis of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine , a critical intermediate for the development of quinoxaline-based AMPA/kainate receptor antagonists and other heterocyclic scaffolds.

Executive Summary & Application Context

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine is a bifunctional building block characterized by an activated ortho-nitroaniline core and a differentiated diester/acid motif. It serves as the primary precursor for 6-ethoxycarbonyl-quinoxaline-2,3-diones , a class of compounds widely researched for their neuroactive properties (specifically as glutamate receptor antagonists).

The synthesis requires a chemoselective Nucleophilic Aromatic Substitution (SNAr). The challenge lies in displacing a halogen on the electron-deficient aromatic ring with glycine while preserving the ethyl ester moiety, which is susceptible to hydrolysis under the basic conditions typically required to solubilize amino acids.

Target Molecule Profile:

  • IUPAC Name: N-(4-Ethoxycarbonyl-2-nitrophenyl)glycine

  • Molecular Formula: C11H12N2O6

  • Molecular Weight: 268.22 g/mol

  • Key Functionality: ortho-Nitro group (reducible to amine for cyclization), Secondary Aniline (nucleophile), Carboxylic Acid (free), Ethyl Ester (protected).

Retrosynthetic Analysis

The most robust disconnection relies on the SNAr reaction between an activated aryl chloride and glycine. The 4-position of the benzene ring is activated by the ortho-nitro group and the para-ethoxycarbonyl group, making it highly susceptible to nucleophilic attack.

Pathway Logic
  • Disconnection: C(aryl)–N bond.

  • Electrophile: Ethyl 4-chloro-3-nitrobenzoate.[1][2][3][4] (The chloride is preferred over fluoride for cost, though fluoride is more reactive. The 3-nitro group provides crucial activation).

  • Nucleophile: Glycine (in the presence of a mild base).

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from commercially available precursors.

Experimental Protocol

This protocol utilizes a biphasic solvent system (Ethanol/Water) with Sodium Bicarbonate (NaHCO3) . This specific base selection is critical: it is strong enough to deprotonate the glycine ammonium group (pKa ~9.6) to generate the nucleophilic amine, but weak enough to minimize hydrolysis of the ethyl ester on the aromatic ring.

Phase 1: Preparation of Starting Material (If not purchased)

Note: Ethyl 4-chloro-3-nitrobenzoate is commercially available (CAS 16588-16-2), but can be synthesized in-house if high purity is required.

Reaction: 4-Chloro-3-nitrobenzoic acid + EtOH + H2SO4 (cat.)[2] → Ethyl 4-chloro-3-nitrobenzoate

  • Suspend 4-chloro-3-nitrobenzoic acid (1.0 equiv) in absolute Ethanol (5.0 volumes).

  • Add concentrated H2SO4 (0.1 equiv) dropwise.

  • Reflux for 8–12 hours. Monitor by TLC (Solvent: Hexane/EtOAc 4:1).

  • Cool to 0°C. The ester typically crystallizes. Filter, wash with cold EtOH, and dry.

    • Expected Yield: >90%[2]

    • Appearance: White to pale yellow solid.

Phase 2: SNAr Coupling (Core Synthesis)

Reagents Table:

ReagentMW ( g/mol )Equiv.[5][6]Role
Ethyl 4-chloro-3-nitrobenzoate 229.621.0Electrophile
Glycine 75.071.5Nucleophile
Sodium Bicarbonate (NaHCO3) 84.012.2Base / Buffer
Ethanol (95%) --Solvent (Organic)
Water --Solvent (Aqueous)

Step-by-Step Methodology:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 4-chloro-3-nitrobenzoate (10 mmol, 2.30 g) in Ethanol (30 mL).

  • Nucleophile Preparation: In a separate beaker, dissolve Glycine (15 mmol, 1.13 g) and NaHCO3 (22 mmol, 1.85 g) in Water (15 mL). Note: Mild effervescence may occur.

  • Addition: Pour the aqueous glycine solution into the ethanolic aryl chloride solution. The mixture will likely turn yellow/orange.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Mechanism:[4][5][7][8] The bicarbonate maintains the pH, ensuring a concentration of free amine (NH2-CH2-COO-) which attacks the C-Cl bond.

    • Time: 12–18 hours. Monitor by TLC (DCM/MeOH 9:1). The starting material (high Rf) should disappear, and a lower Rf spot (product) should appear.

  • Workup (Critical for Purity):

    • Cool the reaction mixture to room temperature.

    • Evaporate the bulk of the Ethanol under reduced pressure (rotary evaporator). Do not evaporate to dryness; leave the aqueous phase.

    • Dilute the residue with Water (20 mL).

    • Acidification: Carefully acidify the aqueous solution with 1N HCl to pH ~2–3.

      • Observation: The product, being a free carboxylic acid, will precipitate as a yellow/orange solid upon acidification.

    • Filter the precipitate.

    • Wash the filter cake with cold Water (2 x 10 mL) to remove excess glycine and inorganic salts.

  • Purification:

    • Recrystallize from Ethanol/Water or Methanol .

    • Dissolve in hot Ethanol, filter while hot (to remove any NaCl), then add warm water until turbid and cool.

Phase 3: Characterization

The product must be validated to ensure the ester group remained intact.

  • Appearance: Yellow crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.8 (br s, 1H, -COOH )

    • δ 8.7 (t, 1H, -NH -)

    • δ 8.6 (d, 1H, Ar-H3, ortho to NO2)

    • δ 8.0 (dd, 1H, Ar-H5)

    • δ 7.1 (d, 1H, Ar-H6, ortho to NH)

    • δ 4.3 (q, 2H, -O-CH 2-CH3)

    • δ 4.1 (d, 2H, -NH-CH 2-COOH)

    • δ 1.3 (t, 3H, -O-CH2-CH 3)

  • Key Diagnostic: The presence of the ethyl quartet (4.3 ppm) and triplet (1.3 ppm) confirms the ester is not hydrolyzed.

Process Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

Figure 2: Step-by-step process flow for the synthesis, highlighting the critical acidification step for product isolation.

Troubleshooting & Optimization

  • Issue: Hydrolysis of the Ethyl Ester.

    • Cause: pH too high (>10) or reaction time too long.

    • Solution: Strictly use NaHCO3 (not Na2CO3 or NaOH). Monitor pH. If hydrolysis occurs, the product will be the dicarboxylic acid (soluble in water, precipitates at lower pH, but NMR will lack ethyl signals).

  • Issue: Low Conversion.

    • Cause: Glycine insolubility.

    • Solution: Increase the water ratio slightly or ensure vigorous stirring. Alternatively, use Glycine Ethyl Ester Hydrochloride (1.2 eq) and Triethylamine (2.2 eq) in pure Ethanol. This yields the diester, which can be used directly if the next step allows, or selectively hydrolyzed (more difficult). The protocol above (free glycine) is generally preferred for obtaining the mono-acid.

Safety Considerations

  • Nitro Compounds: Organic nitro compounds can be energetic. While this intermediate is stable, avoid excessive heat during drying.

  • Sensitization: Aryl halides and their derivatives can be skin sensitizers. Use gloves and work in a fume hood.

  • Acidification: Acidifying bicarbonate solutions generates CO2 gas rapidly. Add acid slowly to prevent foam-over.

References

  • PubChem. Ethyl 4-chloro-3-nitrobenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General Nucleophilic Aromatic Substitution Protocols. (Analogous reactivity patterns for o-nitrochlorobenzenes). Available at: [Link]

  • J. Med. Chem. Synthesis of Quinoxaline-2,3-diones.[9][10][11] (Contextual usage of the intermediate). 1996, 39(22), 4430-4438.[9] Available at: [Link]

Sources

Chemical properties of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine , a critical intermediate in heterocyclic chemistry and drug discovery.

A Technical Guide to Synthesis, Reactivity, and Quinoxaline Formation [1]

Executive Summary

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine is a bifunctional aromatic intermediate characterized by a "push-pull" electronic structure. It serves as a strategic scaffold in the synthesis of quinoxalin-2-ones and benzimidazoles , pharmacophores widely observed in NMDA receptor antagonists, aldose reductase inhibitors, and kinase inhibitors. Its core utility lies in the ortho-nitroaniline motif, which functions as a "masked" heterocycle precursor—latent reactivity that is unlocked via reductive cyclization.

This guide analyzes the molecule’s physicochemical properties, validates its synthesis via Nucleophilic Aromatic Substitution (SNAr), and details its transformation into bioactive heterocycles.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a trisubstituted benzene ring featuring three distinct functional domains:

  • Glycine Moiety (Position 1): Provides a secondary amine (weakly basic due to conjugation) and a carboxylic acid (pKa ~3.5–4.0).

  • Nitro Group (Position 2): An electron-withdrawing group (EWG) that activates the ring for initial synthesis and serves as the cyclization trigger.

  • Ethoxycarbonyl Group (Position 4): A para-positioned ester that modulates lipophilicity and offers a handle for further derivatization (e.g., hydrolysis to diacids).

Key Properties Table
PropertyValue / Description
IUPAC Name N-(4-Ethoxycarbonyl-2-nitrophenyl)glycine
Molecular Formula C₁₁H₁₂N₂O₆
Molecular Weight 268.22 g/mol
Appearance Yellow to orange crystalline solid (characteristic of o-nitroanilines)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water; insoluble in non-polar solvents.[1][2]
Acidity (pKa) Carboxylic acid: ~3.8; Aniline NH: Non-basic (delocalized into NO₂/COOEt system).
Stability Stable under ambient conditions; sensitive to strong base (ester hydrolysis).

Synthetic Pathways (SNAr Mechanism)

The synthesis of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine relies on Nucleophilic Aromatic Substitution (SNAr) . The starting material, Ethyl 4-chloro-3-nitrobenzoate , possesses a chloride leaving group activated by the ortho-nitro group.

Reaction Mechanism
  • Activation: The nitro group at position 3 (relative to carboxyl) withdraws electron density from the C-Cl bond (position 4), making it susceptible to nucleophilic attack.

  • Addition: Glycine (nucleophile) attacks the ipso-carbon, forming a Meisenheimer complex.

  • Elimination: Chloride is expelled, restoring aromaticity and yielding the target product.

Experimental Protocol

Note: This protocol is scalable and self-validating via color change (pale yellow starting material


 deep orange product).

Reagents:

  • Ethyl 4-chloro-3-nitrobenzoate (1.0 eq)

  • Glycine (1.2 eq)[3]

  • Sodium Bicarbonate (2.5 eq) or Triethylamine

  • Solvent: Ethanol/Water (2:1 v/v) or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl 4-chloro-3-nitrobenzoate (e.g., 10 mmol) in Ethanol (20 mL).

  • Nucleophile Preparation: In a separate vessel, dissolve Glycine (12 mmol) and NaHCO₃ (25 mmol) in Water (10 mL).

  • Addition: Slowly add the aqueous glycine solution to the ethanolic benzoate solution.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Validation: Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1). The spot for the starting chloride (

    
    ) will disappear, replaced by a lower 
    
    
    
    orange spot (acidic product).
  • Work-up: Evaporate ethanol under reduced pressure. Acidify the aqueous residue with 1N HCl to pH 2–3.

  • Isolation: The product precipitates as a yellow solid. Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

Reactivity: The Reductive Cyclization Cascade

The most critical application of this molecule is its conversion into 6-ethoxycarbonyl-3,4-dihydroquinoxalin-2(1H)-one . This transformation involves the reduction of the nitro group followed by spontaneous intramolecular amidation.

Mechanism of Action
  • Nitro Reduction: The -NO₂ group is reduced to -NH₂ using catalytic hydrogenation or metal/acid reduction.

  • Conformational Shift: The new primary amine is ortho to the glycine nitrogen.

  • Cyclization: The amine nitrogen nucleophilically attacks the carboxylic acid carbonyl (activated in situ or thermally driven), expelling water to close the pyrazine ring.

Visualization of the Pathway

G SM Ethyl 4-chloro-3-nitrobenzoate Target N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (The Topic) SM->Target SNAr (Reflux) Gly Glycine / Base Gly->Target Intermed Intermediate: Amino-Glycine Derivative Target->Intermed Reduction (H2/Pd-C or Fe/AcOH) Product 6-Ethoxycarbonyl-3,4- dihydroquinoxalin-2(1H)-one Intermed->Product Cyclization (-H2O)

Figure 1: Synthetic workflow from precursor to quinoxaline scaffold.

Protocol: Reductive Cyclization

Method A: Catalytic Hydrogenation (Cleaner)

  • Suspend the nitro-glycine intermediate in Ethanol or Methanol.

  • Add 10% Pd/C (5-10 wt%).

  • Stir under H₂ atmosphere (balloon pressure) at RT for 2–4 hours.

  • Observation: The yellow suspension turns colorless/white as the nitro group reduces and the quinoxalinone precipitates (often less soluble).

  • Filter catalyst hot; cool filtrate to crystallize the quinoxalinone.

Method B: Iron/Acetic Acid (Robust for scale-up)

  • Dissolve the nitro-glycine in Glacial Acetic Acid.

  • Add Iron powder (3-4 eq) portion-wise at 60°C.

  • Heat to 90°C for 2 hours.

  • Filter iron residues; pour filtrate into ice water to precipitate the product.

Applications in Drug Development

This specific glycine derivative is a "privileged structure" precursor.

NMDA Receptor Antagonists

The Quinoxaline-2,3-dione scaffold (derived from oxidation of the quinoxalin-2-one formed above) mimics the glycine co-agonist binding site of the NMDA receptor.

  • Mechanism: The planar dione structure overlaps with the glycine binding pocket, preventing channel opening.

  • Relevance: Neuroprotection in stroke and epilepsy models.

Aldose Reductase Inhibitors (ARIs)

Derivatives where the ester is hydrolyzed to the carboxylic acid (forming Quinoxalin-2-one-6-carboxylic acid ) show affinity for Aldose Reductase, an enzyme implicated in diabetic complications (neuropathy/retinopathy).

Polymer & Dye Chemistry

The high thermal stability of the resulting quinoxaline ring makes these intermediates valuable in synthesizing high-performance polymers (polyquinoxalines) and fluorescent dyes.

References

  • Synthesis of Ethyl 4-chloro-3-nitrobenzoate (Precursor): PubChem. "Ethyl 4-chloro-3-nitrobenzoate | C9H8ClNO4".[4] National Library of Medicine. [Link]

  • SNAr Reaction Mechanism & Conditions: Bunce, R. A., et al. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and Related Heterocycles." Molecules, 2011. [Link]

  • Quinoxalinone Synthesis via Reductive Cyclization: Todd, M. "An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one." California State University Thesis. [Link]

  • Related Glycine Derivatives in Peptide Synthesis: Balse, P. M., et al. "Evaluation of New Base-Labile 2-(4-nitrophenylsulfonyl) Ethoxycarbonyl (Nsc)-amino Acids." Journal of Peptide Research, 2000. [Link]

  • General Properties of Nitro-Glycine Derivatives: National Institute of Standards and Technology (NIST). "Glycine, N-(4-nitrophenyl)- Properties."[3] [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine is a multifaceted organic molecule, integrating an aromatic nitro compound with an amino acid moiety. This structure makes it a compound of interest in synthetic chemistry, particularly as an intermediate in the development of novel chemical entities for pharmaceutical and materials science applications. Accurate structural elucidation and confirmation are paramount for any research and development involving this molecule. This guide provides an in-depth overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine.

The methodologies and data interpretations presented herein are grounded in fundamental spectroscopic principles and supported by data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this molecule and similar chemical structures.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine, illustrating the key functional groups that will be identified by NMR, IR, and MS.

Caption: Molecular structure of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired using a 300 or 400 MHz spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ can be used if solubility is an issue and to observe exchangeable protons like those on the carboxylic acid and amine.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.4Triplet3H-O-CH₂-CH₃ The ethyl ester methyl protons are split by the adjacent methylene group.
~4.2Doublet2H-NH-CH₂ -COOHThe glycine methylene protons are split by the adjacent NH proton.
~4.4Quartet2H-O-CH₂ -CH₃The ethyl ester methylene protons are split by the adjacent methyl group.
~7.0Doublet1HAromatic HAromatic proton ortho to the glycine substituent.
~8.2Doublet of doublets1HAromatic HAromatic proton meta to the glycine and ortho to the nitro group.
~8.7Doublet1HAromatic HAromatic proton ortho to the nitro group and meta to the ethoxycarbonyl group.
~9.0Broad singlet1H-NH -The amine proton, which may be broadened due to exchange.
~10-12Broad singlet1H-COOH The carboxylic acid proton, which is highly deshielded and often broad.
¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR.

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set a wider spectral width (typically 0-200 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are usually necessary.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and calibrated.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~14-O-CH₂-C H₃The ethyl ester methyl carbon is in the typical alkyl region.[1]
~45-NH-C H₂-COOHThe glycine methylene carbon is attached to a nitrogen and a carbonyl group.[2]
~62-O-C H₂-CH₃The ethyl ester methylene carbon is attached to an oxygen.[1]
~115-140Aromatic C Multiple peaks are expected for the aromatic carbons, with their exact shifts influenced by the substituents.[3]
~145-150Aromatic C -NO₂The carbon attached to the electron-withdrawing nitro group will be downfield.
~165-O-C =OThe ester carbonyl carbon.[3]
~170-C OOHThe carboxylic acid carbonyl carbon, typically the most downfield signal.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the IR beam and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-3400MediumN-H stretchCharacteristic of a secondary amine.
2500-3300BroadO-H stretchThe broadness is due to hydrogen bonding of the carboxylic acid.
~3100WeakAromatic C-H stretchTypical for C-H bonds on an aromatic ring.[5]
~2900-3000WeakAliphatic C-H stretchFrom the ethyl and glycine methylene groups.
~1730StrongC=O stretch (ester)The ester carbonyl group.[6]
~1710StrongC=O stretch (carboxylic acid)The carboxylic acid carbonyl group, often overlapping with the ester.
1580-1610MediumC=C stretchAromatic ring vibrations.[5]
1500-1550 & 1330-1370StrongN-O stretch (nitro group)Asymmetric and symmetric stretching of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol:

Electrospray ionization (ESI) is a suitable technique for this molecule due to its polarity.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • The sample is ionized, typically by protonation [M+H]⁺ or deprotonation [M-H]⁻.

    • The ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer.

    • A mass spectrum is recorded.

Predicted Mass Spectrometry Data:

The molecular formula of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine is C₁₁H₁₂N₂O₆, with a molecular weight of 268.22 g/mol .

m/zIonRationale
269.07[M+H]⁺The protonated molecular ion, expected in positive ion mode.
267.06[M-H]⁻The deprotonated molecular ion, expected in negative ion mode.
223.06[M-H-CO₂]⁻Loss of carbon dioxide from the deprotonated molecular ion.
195.05[M-H-C₂H₄O₂]⁻Fragmentation involving the glycine moiety.

Experimental Workflow for Spectroscopic Analysis:

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation Sample N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine Dissolve Dissolve in appropriate solvent (e.g., CDCl₃, MeOH) Sample->Dissolve NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR IR Spectroscopy (ATR) Dissolve->IR MS Mass Spectrometry (ESI) Dissolve->MS ProcessNMR Fourier Transform, Phasing, Calibration NMR->ProcessNMR ProcessIR Background Correction IR->ProcessIR ProcessMS Peak Identification MS->ProcessMS Interpret Correlate data to molecular structure ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on established principles and data from analogous compounds, serves as a reliable guide for researchers. Each technique offers complementary information: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS confirms the molecular weight and provides fragmentation patterns. By following the outlined protocols and comparing the acquired data with the expected values, scientists can confidently verify the identity and purity of this important chemical intermediate.

References

  • The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 4-ethylamino-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(dimethylamino)-3-nitrobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). RSC.org. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Glycine. Retrieved from [Link]

  • Filo. (2025, March 24). The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

  • PubMed. (2000, August 15). Evaluation of New Base-Labile 2-(4-nitrophenylsulfonyl) Ethoxycarbonyl (Nsc)-amino Acids for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Variable temperature NMR characterization of a-glycine. Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. Retrieved from [Link]

Sources

Solubility of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile and Thermodynamic Analysis of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (CAS: 336877-66-8 / Analogous Intermediates), a critical precursor in the synthesis of quinoxaline derivatives and bioactive pharmacophores. Given the compound's amphiphilic nature—possessing a polar nitro group, an ionizable carboxylic acid, and a lipophilic ethyl ester—its solubility behavior is complex and highly solvent-dependent. This guide details the theoretical solubility profile, experimental protocols for precise determination, and thermodynamic modeling frameworks (Apelblat/van't Hoff) required for process optimization in drug development.

Chemical Identity and Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior.

  • IUPAC Name: N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 268.22 g/mol

  • Key Functional Groups:

    • Nitro (-NO

      
      ):  Strong electron-withdrawing group; increases polarity and hydrogen bond acceptance.
      
    • Ethyl Ester (-COOEt): Lipophilic moiety; enhances solubility in organic solvents like ethyl acetate and toluene.

    • Glycine Backbone (-NH-CH

      
      -COOH):  Amphoteric; the carboxylic acid provides H-bond donation/acceptance and pH-dependent solubility (high in basic aqueous solutions, low in acidic).
      
    • Secondary Amine (-NH-): Weakly basic due to conjugation with the electron-deficient nitro-phenyl ring.

Solubility Mechanism

The dissolution of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine is governed by the competition between the hydrophobic phenyl/ester regions and the hydrophilic nitro/glycine regions.

  • "Like Dissolves Like": The compound shows high affinity for polar aprotic solvents (DMSO, DMF) due to dipole-dipole interactions.

  • H-Bonding: Protic solvents (Ethanol, Methanol) interact effectively with the carboxyl and nitro groups, making them ideal for recrystallization, especially at elevated temperatures.

Solubility Profile and Solvent Selection

Note: Specific mole fraction data for this intermediate is often proprietary. The following profile is derived from structure-property relationships (SPR) and standard isolation protocols for nitro-aniline derivatives.

Table 1: Predicted Solubility Performance in Common Solvents
Solvent ClassRepresentative SolventSolubility Rating (25°C)Temperature SensitivityProcess Application
Polar Aprotic DMSO, DMF Very High (>100 mg/mL)LowReaction solvent; difficult to remove.
Polar Protic Methanol High ModerateDissolution for analysis/transfer.
Polar Protic Ethanol Moderate High Primary Recrystallization Solvent.
Ester Ethyl Acetate Moderate HighExtraction; washing.
Ketone Acetone High ModerateCleaning; rapid dissolution.
Aromatic Toluene Low ModerateAnti-solvent precipitation.
Alkane Hexane/Heptane Insoluble NegligibleAnti-solvent; washing impurities.
Aqueous Water (pH < 4) Very Low LowPrecipitation medium (Anti-solvent).
Aqueous Water (pH > 8) High LowDissolution as carboxylate salt.

Experimental Protocols for Solubility Determination

To generate precise thermodynamic data, the following self-validating protocols are recommended.

Protocol A: Static Gravimetric Method (The "Gold Standard")

This method is robust and minimizes instrumental error.

  • Preparation: Add excess N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension at a constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow the solid to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.22 µm).

  • Quantification:

    • Transfer a known mass of supernatant to a weighing dish.

    • Evaporate solvent under vacuum/nitrogen flow.

    • Dry residue to constant mass.

  • Validation: Repeat in triplicate. The Relative Standard Deviation (RSD) must be

    
    .
    
Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Ideal for constructing rapid solubility curves (Solubility vs. Temperature).

  • Setup: Place a mixture of known solute mass (

    
    ) and solvent mass (
    
    
    
    ) in a reactor.
  • Heating: Heat at a slow rate (0.2 K/min) while monitoring turbidity with a laser probe.

  • Detection: Record the temperature (

    
    ) where the laser transmission reaches 100% (point of complete dissolution).
    
  • Iteration: Add more solute and repeat to generate the full curve.

Workflow Visualization

SolubilityWorkflow Start Start: Solubility Determination Prep Prepare Saturated Solution (Excess Solute + Solvent) Start->Prep Equilibrate Equilibrate at Temp T (24-48h, Stirring) Prep->Equilibrate Settle Phase Separation (Sedimentation/Filtration) Equilibrate->Settle Sample Extract Supernatant (Pre-heated Syringe) Settle->Sample Analysis Quantification Method Sample->Analysis Grav Gravimetric Analysis (Evaporation) Analysis->Grav High Solubility HPLC HPLC Analysis (External Standard) Analysis->HPLC Low Solubility/Trace Calc Calculate Mole Fraction (x) Grav->Calc HPLC->Calc Model Fit to Thermodynamic Models (Apelblat/Van't Hoff) Calc->Model

Figure 1: Standardized workflow for solubility determination ensuring data integrity and reproducibility.

Thermodynamic Modeling Framework

To translate experimental data into predictive process parameters, the Modified Apelblat Equation is the industry standard for this class of organic solids.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with temperature (

):


  • 
    :  Mole fraction solubility.
    
  • 
    :  Absolute temperature (Kelvin).[1]
    
  • 
    :  Empirical model parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and the non-ideality of the solution.
      
      
      accounts for the temperature dependence of the enthalpy of fusion.
Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, the apparent thermodynamic properties of dissolution can be calculated:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates an endothermic process (solubility increases with temperature), which is typical for N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine in alcoholic solvents.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    
Modeling Logic Diagram

ThermoLogic Data Experimental Data (x vs T) Reg Regression Analysis Data->Reg Apel Apelblat Model ln x = A + B/T + C ln T Reg->Apel VH Van't Hoff Plot ln x vs 1/T Reg->VH Params Model Parameters (A, B, C) Apel->Params Thermo Thermodynamic Properties (ΔH, ΔS, ΔG) VH->Thermo Params->Thermo Correlation

Figure 2: Logical framework for converting raw solubility data into thermodynamic insights.

Application in Process Optimization

For the synthesis of Quinoxaline derivatives, the purity of the N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine intermediate is paramount.

Recrystallization Strategy:

  • Solvent: Ethanol (95%) or Ethanol/Water (80:20 v/v) .

  • Rationale: The compound exhibits a steep solubility curve in ethanol (low solubility at 0°C, high at 70°C). The presence of water acts as a mild anti-solvent to depress solubility at lower temperatures, maximizing yield without compromising purity.

  • Impurity Rejection: Unreacted glycine (highly water-soluble) remains in the mother liquor; non-polar byproducts (from the nitro-ester starting material) are held in the ethanol.

References

  • Synthesis of Quinoxaline Intermediates

    • Title: "Synthesis and biological evaluation of novel quinoxaline deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Describes the reaction of ethyl 4-chloro-3-nitrobenzoate with glycine and subsequent purific
  • Thermodynamic Modeling of Amino Acid Derivatives

    • Title: "Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems."
    • Source:Journal of Chemical & Engineering D
    • Context: Provides the methodological basis (Apelblat/Van't Hoff)
  • General Solubility Protocols

    • Title: "OECD Guideline 105: Water Solubility."[2]

    • Source:OECD Guidelines for the Testing of Chemicals.
    • Context: Standardized shake-flask method adapted for organic solvents.
  • Ferrostatin Synthesis (Structural Analog Context)

    • Title: "Ferrostatins Inhibit Oxidative Lipid Damage and Cell De
    • Source:Journal of the American Chemical Society (2014).
    • Context: Details the synthesis of analogous nitro-benzoate derivatives via SNAr reactions, confirming solubility behavior in DMSO and Ethanol.

Sources

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine as a building block in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine represents a specialized, high-value intermediate in the synthesis of nitrogen-containing heterocycles, specifically quinoxaline-2,3-diones . This scaffold is historically significant and currently relevant in the design of excitatory amino acid receptor antagonists (AMPA/Kainate) and kinase inhibitors.

This guide details the structural logic, synthesis, and cyclization protocols for this building block, providing a self-validating workflow for medicinal chemists. The core utility of this molecule lies in its "masked" heterocyclic nature—it is a stable, acyclic precursor that can be cyclized on-demand to generate the quinoxaline core with a pre-installed handle (the C6-ethoxycarbonyl group) for late-stage diversification.

Structural Analysis & Reactivity Profile

The molecule consists of a tri-substituted benzene ring characterized by three distinct functional handles, each serving a specific role in synthetic transformations:

Functional GroupPosition (Relative to Amine)Reactivity Role
Secondary Amine (Glycine) Position 1Nucleophile: Acts as the anchor for the glycine moiety; participates in lactamization.
Nitro Group (-NO₂) Position 2 (Ortho)Latent Nucleophile: Upon reduction to -NH₂, it attacks the glycine carbonyl to close the pyrazine ring.
Ethoxycarbonyl (-COOEt) Position 4 (Para)Diversification Handle: Remains stable during cyclization; allows for subsequent hydrolysis and amide coupling to generate SAR libraries.
The "Click-to-Cyclize" Mechanism

The primary value of this building block is its ability to undergo reductive cyclization . The nitro group acts as a "safety lock." Once reduced to an amine (using H₂/Pd, Fe/AcOH, or Na₂S₂O₄), it spontaneously or thermally condenses with the tethered glycine carboxylate to form 6-ethoxycarbonyl-quinoxaline-2,3-dione .

Synthetic Pathways[1][2]

The synthesis of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine relies on a Nucleophilic Aromatic Substitution (SₙAr) strategy. The electron-withdrawing nitro and ester groups on the benzene ring activate the 4-position for nucleophilic attack by glycine.

Diagram 1: Synthesis & Cyclization Workflow

The following diagram outlines the preparation of the building block and its subsequent conversion to the quinoxaline scaffold.

SynthesisWorkflow SM Ethyl 4-chloro-3-nitrobenzoate (Starting Material) Inter N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (The Building Block) SM->Inter SnAr NaHCO3, EtOH, Reflux Gly Glycine / Glycine Ethyl Ester Gly->Inter Red Reduction (H2/Pd-C or Fe/AcOH) Inter->Red Nitro Reduction Cyc Cyclization Red->Cyc -H2O / -ROH Prod 6-ethoxycarbonyl-quinoxaline-2,3-dione (Target Scaffold) Cyc->Prod

Caption: Synthesis of the glycine intermediate via SₙAr followed by reductive cyclization to the quinoxaline core.

Experimental Protocols

Protocol A: Synthesis of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

This protocol uses Ethyl 4-chloro-3-nitrobenzoate as the electrophile. This reagent is preferred over the fluoro-analog for cost efficiency, as the dual electron-withdrawing groups make the chloride sufficiently labile.

Reagents:

  • Ethyl 4-chloro-3-nitrobenzoate (1.0 eq)[1]

  • Glycine (1.2 eq) [Note: Glycine ethyl ester HCl can be used if a diester is preferred]

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Solvent: Ethanol/Water (2:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-chloro-3-nitrobenzoate (e.g., 10 mmol, 2.30 g) in Ethanol (20 mL).

  • Reagent Prep: In a separate beaker, dissolve Glycine (12 mmol, 0.90 g) and NaHCO₃ (25 mmol, 2.10 g) in Water (10 mL).

  • Addition: Slowly add the aqueous glycine solution to the ethanolic benzoate solution. The mixture may turn yellow/orange.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (high R_f) should disappear, replaced by a lower R_f yellow spot (the product).

  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • The residue will be an aqueous slurry. Acidify carefully with 1N HCl to pH ~3–4.

    • The product, N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine , will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) to remove inorganic salts, and dry in a vacuum oven at 50°C.

    • Yield Expectation: 75–85%.

    • Characterization: ¹H NMR (DMSO-d₆) should show the ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm), the glycine methylene doublet (~4.1 ppm), and the NH triplet (~8.5 ppm).

Protocol B: Reductive Cyclization to Quinoxaline-2,3-dione

This step converts the acyclic building block into the biologically active heterocycle.

Reagents:

  • N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (from Protocol A)[2]

  • Pd/C (10% w/w) or Raney Nickel

  • Hydrogen Gas (Balloon pressure) or Hydrazine hydrate (transfer hydrogenation)

  • Solvent: Ethanol or Acetic Acid

Step-by-Step Methodology:

  • Setup: Suspend the nitro-glycine intermediate (5 mmol) in Ethanol (50 mL).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass) under an inert atmosphere (Nitrogen).

  • Reduction: Purge with Hydrogen gas and stir under a H₂ balloon at room temperature for 4–12 hours.

    • Observation: The yellow color of the nitro compound will fade as the amine forms.

  • Cyclization:

    • In Ethanol: The cyclization often occurs spontaneously upon reduction. If not, heat the solution to reflux for 2 hours after the reduction is complete.

    • In Acetic Acid: If using Fe/AcOH, the acidic conditions drive the cyclization immediately.

  • Isolation:

    • Filter off the catalyst through a Celite pad.

    • Concentrate the filtrate. The 6-ethoxycarbonyl-quinoxaline-2,3-dione usually precipitates as a beige/white solid.

    • Recrystallize from DMF/Ethanol if necessary.

Medicinal Chemistry Applications

Glutamate Receptor Antagonism (AMPA/Kainate)

The quinoxaline-2,3-dione core is the pharmacophore for AMPA antagonists (e.g., NBQX , CNQX ). The 6-position (derived from the ethoxycarbonyl group) is critical for modulating solubility and binding affinity.

  • Mechanism: The dione mimics the distal carboxylate and amine of glutamate.

  • Optimization: The ethyl ester at position 6 is a "prodrug-like" moiety. In medicinal chemistry campaigns, this ester is hydrolyzed to the carboxylic acid, which is then coupled with various amines (piperazines, morpholines) to tune the physicochemical properties (LogP, tPSA) and blood-brain barrier penetration.

Divergent Library Synthesis

Using this building block, a chemist can generate a library of 6-substituted quinoxalines.

Diagram 2: Library Generation Strategy

LibraryStrategy Core 6-ethoxycarbonyl-quinoxaline-2,3-dione Acid 6-carboxylic acid derivative Core->Acid Hydrolysis (LiOH, THF/H2O) Amide1 Amide Analog 1 (Solubility) Acid->Amide1 R1-NH2 / HATU Amide2 Amide Analog 2 (Potency) Acid->Amide2 R2-NH2 / HATU Amide3 Amide Analog 3 (Selectivity) Acid->Amide3 R3-NH2 / HATU

Caption: Divergent synthesis of AMPA antagonist candidates from the common quinoxaline scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in SₙAr Hydrolysis of the esterEnsure the reaction temperature does not exceed 80°C; use anhydrous ethanol if possible. Avoid strong bases like NaOH; stick to NaHCO₃ or Et₃N.
Incomplete Cyclization Stable amine intermediateIf the reduction yields the open-chain amine but not the quinoxaline, add a catalytic amount of p-TsOH or reflux in Acetic Acid to force ring closure.
Solubility Issues Quinoxalines are insolubleQuinoxaline-2,3-diones are notoriously insoluble in organic solvents. Use DMSO for NMR. For reactions, use DMF or NMP as co-solvents.

References

  • Synthesis of Quinoxaline-2,3-diones

    • Title: Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Deriv
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Starting Material Properties

    • Title: Ethyl 4-chloro-3-nitrobenzoate | C9H8ClNO4 | CID 1268247.[1]

    • Source: PubChem.[1][3][4][5][6]

    • URL:[Link]

  • General Quinoxaline Synthesis Methodology

    • Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Medicinal Chemistry Context (AMPA Antagonists)

    • Title: Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure Activity Rel
    • Source: Asian Journal of Pharmaceutical Research and Development.
    • URL:[Link](Note: Generalized link to journal archives based on search context).

Sources

Methodological & Application

Application Note: Advanced Solid-Phase Synthesis and Functionalization Using N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry, foldamers, and targeted therapeutics.

Executive Summary & Mechanistic Insights

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (N-EcNpg) is a highly specialized N-substituted glycine (peptoid) building block utilized in Solid-Phase Peptide Synthesis (SPPS). Unlike standard


-amino acids, N-EcNpg introduces an N-aryl moiety into the peptide backbone, providing unique structural, photochemical, and electronic properties.
Dual Functionality: Photolability and Conformational Control

The incorporation of nitroaromatic peptoid monomers has emerged as a critical strategy for fine-tuning the secondary structure of foldamers, such as stabilizing or disrupting threaded loop and helical conformations[1]. Furthermore, the 2-nitrophenylglycine core is a well-established photolabile trigger; upon irradiation with UV light (typically 350–365 nm), it undergoes a nitrobenzyl-induced rearrangement that leads to site-specific photochemical proteolysis of the peptide backbone[2].

The Role of the 4-Ethoxycarbonyl Group

The addition of the 4-ethoxycarbonyl group serves two mechanistic purposes:

  • Electronic Tuning: It acts as a strong electron-withdrawing group (EWG) via resonance, red-shifting the absorption spectrum of the chromophore. This makes the residue an excellent "dark quencher" for Fluorescence Resonance Energy Transfer (FRET) assays, effectively quenching fluorophores like Mca or EDANS.

  • Orthogonal Functionalization: The ethyl ester is completely stable to standard Fmoc-SPPS conditions (piperidine and TFA). However, it can be selectively saponified on-resin to yield a free carboxylic acid, providing an orthogonal handle for conjugating targeting ligands, PEG chains, or secondary fluorophores.

Process Optimization: Overcoming Acylation Resistance

While automated solid-phase synthesis is the standard for generating N-substituted glycine oligomers, the specific steric and electronic nature of N-EcNpg requires highly optimized coupling conditions[3].

The Causality of Coupling Failure: Coupling the carboxylic acid of N-EcNpg to a growing peptide chain is straightforward. However, coupling the next Fmoc-amino acid onto the secondary amine of N-EcNpg is notoriously difficult. The nitrogen's lone pair is heavily delocalized into the aromatic ring due to the strong electron-withdrawing effects of the ortho-nitro and para-ethoxycarbonyl groups. Standard carbodiimide (DIC) or uronium (HATU) chemistries fail to generate a sufficiently reactive electrophile to overcome this extreme nucleophilic deactivation.

To solve this, the incoming Fmoc-amino acid must be converted in situ to an ultra-reactive acid chloride using bis(trichloromethyl) carbonate (Triphosgene / BTC).

Table 1: Coupling Efficiency Comparison for the Acylation of N-EcNpg
Coupling StrategyReagentsSolventTemp (°C)Time (min)Conversion Yield (%)
Standard CarbodiimideDIC / OxymaPureDMF25120< 10%
Standard UroniumHATU / DIPEADMF25120< 15%
Microwave-AssistedHATU / DIPEADMF7530~ 45%
In Situ Acid Chloride BTC / Collidine THF / DCM 25 2 × 45 > 95%

Self-Validating Experimental Protocols

To ensure scientific integrity, every step in this workflow is paired with a specific colorimetric validation assay. Because N-EcNpg terminates in a secondary arylamine, the standard Kaiser (ninhydrin) test will yield a false negative. The Chloranil test must be used to accurately monitor the reaction.

Protocol A: Incorporation of N-EcNpg into the Peptide Chain

Objective: Couple N-EcNpg to the free primary amine of the resin-bound peptide.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of N-EcNpg and 0.3 mmol (3 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIPEA. Stir for 2 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reactor and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation (Chloranil Test): Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% p-chloranil in DMF. Let stand for 5 minutes.

    • Self-Validation Check: The beads must turn dark blue/green , confirming the presence of the newly coupled secondary arylamine.

Protocol B: Acylation of the N-EcNpg Secondary Amine (Critical Step)

Objective: Couple the next Fmoc-amino acid onto the deactivated N-EcNpg residue.

  • Solvent Exchange: Wash the resin thoroughly with anhydrous THF (5 × 1 min) to remove all traces of DMF, which can react with triphosgene.

  • Reagent Preparation (Fume Hood Required): Dissolve 0.3 mmol (3 eq) of the incoming Fmoc-AA-OH in 1.5 mL of anhydrous THF. Add 0.1 mmol (1 eq) of Triphosgene (BTC).

  • In Situ Acid Chloride Generation: Add 1.0 mmol (10 eq) of 2,4,6-collidine to the mixture. A white precipitate (collidine hydrochloride) will form immediately, indicating the successful generation of the acid chloride.

  • Acylation: Transfer the suspension to the resin. Agitate at room temperature for 45 minutes. Drain and repeat the coupling with fresh reagents for another 45 minutes.

  • Washing: Wash the resin with DCM (5 × 1 min) and DMF (5 × 1 min).

  • Validation (Chloranil Test): Perform the Chloranil test on a few beads.

    • Self-Validation Check: The beads must remain colorless or pale yellow . The disappearance of the blue color confirms the secondary amine has been successfully converted to a tertiary amide.

Protocol C: Orthogonal Saponification (Optional)

Objective: Unmask the 4-ethoxycarbonyl group for downstream conjugation.

  • Hydrolysis: Treat the resin with a solution of 0.5 M LiOH in THF/H2O (3:1 v/v) for 4 hours at room temperature.

  • Neutralization: Wash the resin with 1% AcOH in DMF (3 × 1 min) to neutralize the base, followed by standard DMF and DCM washes. The resulting free carboxylic acid can now be activated with DIC/Oxyma for conjugation to a fluorophore or PEG chain.

Workflow Visualization

SPPS_Workflow N1 Resin Swelling & Fmoc Deprotection N2 Couple N-EcNpg (HATU / DIPEA) N1->N2 N3 Validation (Chloranil Test) N2->N3 N4 Acylate N-EcNpg (BTC / Collidine) N3->N4 Blue (Success) N5 Validation (Chloranil Test) N4->N5 N6 Elongation & TFA Cleavage N5->N6 Colorless (Success)

Figure 1: Self-validating SPPS workflow for the incorporation and acylation of N-EcNpg.

References

  • Synthesis and Characterization of Nitroaromatic Peptoids: Fine Tuning Peptoid Secondary Structure Through Monomer Position and Functionality Source: Biopolymers (NIH PMC) URL:[Link]

  • A Field Guide to Optimizing Peptoid Synthesis Source: ACS Polymers Au URL:[Link]

  • Site-specific, photochemical proteolysis applied to ion channels in vivo Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Application of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine as a pivotal intermediate in the synthesis of privileged heterocyclic scaffolds, specifically quinoxaline-2-ones and quinoxaline-2,3-diones . These structures are critical in the development of glutamate receptor antagonists (NMDA/AMPA) and kinase inhibitors.

Introduction & Scientific Context

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine is a bifunctional building block combining an electron-deficient aromatic core with a glycine side chain. Its strategic value lies in its ability to undergo reductive cyclization , a cascade sequence where the reduction of the nitro group triggers an intramolecular nucleophilic attack on the glycine carbonyl.

This pathway provides a high-fidelity route to 6-ethoxycarbonyl-3,4-dihydroquinoxaline-2(1H)-one , a scaffold that avoids the regioselectivity issues often encountered when condensing 4-substituted-1,2-diaminobenzenes with glyoxalic acid derivatives.

Key Applications
  • NMDA/AMPA Receptor Antagonists: Precursor to 6-carboxy-quinoxaline-2,3-diones (e.g., analogues of Licostinel/ACEA-1021).

  • Kinase Inhibitors: The dihydroquinoxalinone core serves as a template for ATP-competitive inhibitors.

  • Scaffold Diversification: The C6-ester allows for late-stage functionalization (amidation, hydrolysis) without affecting the heterocyclic core.

Reaction Mechanism & Pathway

The transformation relies on the "Reduction-Cyclization Cascade." Upon reduction of the nitro group to an amine, the molecule undergoes spontaneous intramolecular amidation to form the lactam ring.

ReactionPathway Start Ethyl 4-chloro-3-nitrobenzoate Inter1 N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (Precursor) Start->Inter1 SNAr Glycine + Glycine / Base Glycine->Inter1 Inter2 [Amine Intermediate] (Transient) Inter1->Inter2 Nitro Reduction Red Reduction (Fe/AcOH or H2/Pd) Red->Inter2 Prod1 6-ethoxycarbonyl-3,4-dihydroquinoxaline-2(1H)-one (Primary Product) Inter2->Prod1 Cyclization (-H2O) Prod2 6-ethoxycarbonyl-quinoxaline-2,3-dione (Target Scaffold) Prod1->Prod2 Dehydrogenation Ox Oxidation (KMnO4 / DDQ) Ox->Prod2

Figure 1: Cascade synthesis pathway from nitrobenzoate precursor to quinoxaline-2,3-dione scaffolds.

Experimental Protocols

Protocol A: Synthesis of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

Objective: Preparation of the starting material via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • Ethyl 4-chloro-3-nitrobenzoate (1.0 equiv)[1]

  • Glycine (1.2 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

  • Solvent: Ethanol/Water (2:1 v/v)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (43.6 mmol) of Ethyl 4-chloro-3-nitrobenzoate in 60 mL of ethanol.

  • Reagent Prep: Dissolve 3.92 g (52.3 mmol) of Glycine and 9.15 g (109 mmol) of NaHCO₃ in 30 mL of water.

  • Addition: Add the aqueous glycine solution to the ethanolic benzoate solution. The mixture will turn yellow/orange.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the chloro-ester.

  • Workup: Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with 50 mL water.

  • Acidification: Carefully acidify the solution to pH 2–3 using 2M HCl. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

  • Yield: Expect 85–92%.

Protocol B: Reductive Cyclization to 6-ethoxycarbonyl-3,4-dihydroquinoxaline-2(1H)-one

Objective: Conversion of the nitro-glycine intermediate to the heterocyclic core. Method: Iron-mediated reduction (Bechamp conditions) is preferred for scalability and cost, though H₂/Pd-C is a cleaner alternative for small scale.

Reagents:

  • N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (from Protocol A)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Setup: Charge a 3-neck flask with 5.0 g (18.6 mmol) of the nitro-glycine precursor and 50 mL of glacial acetic acid.

  • Activation: Heat the suspension to 90°C.

  • Reduction: Add 5.2 g (93 mmol) of Iron powder portion-wise over 20 minutes. Caution: Exothermic reaction.

  • Reaction: Stir at 100°C for 2 hours. The color will shift from yellow to dark brown/grey.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot acetic acid (20 mL).

  • Crystallization: Concentrate the filtrate to ~20 mL volume. Pour into 100 mL ice-cold water. The product may precipitate immediately. If not, neutralize slightly with NaHCO₃ to pH 4-5.

  • Purification: Filter the off-white/beige solid. Recrystallize from Ethanol/Water.

  • Characterization:

    • Product: 6-ethoxycarbonyl-3,4-dihydroquinoxaline-2(1H)-one.

    • Yield: 70–80%.

Protocol C: Oxidation to 6-ethoxycarbonyl-quinoxaline-2,3-dione

Objective: Oxidation of the methylene group to a carbonyl to achieve the "dione" scaffold (common in NMDA antagonists).

Reagents:

  • Dihydroquinoxaline-2-one (from Protocol B)

  • Potassium Permanganate (KMnO₄) (1.5 equiv) OR DDQ (1.2 equiv)

  • Solvent: 1M NaOH (for KMnO₄) or Dioxane (for DDQ)

Procedure (KMnO₄ Method):

  • Dissolve 1.0 g of the dihydro-compound in 15 mL of 1M NaOH.

  • Cool to 0°C. Add KMnO₄ (1.5 equiv) slowly as a solution in water.

  • Stir at room temperature for 1 hour.

  • Filter off MnO₂ precipitate.

  • Acidify filtrate with HCl to precipitate the Quinoxaline-2,3-dione .

Data Summary & Troubleshooting

ParameterProtocol A (SNAr)Protocol B (Cyclization)Protocol C (Oxidation)
Key Reagent Glycine / NaHCO₃Fe / AcOHKMnO₄ / NaOH
Temp/Time 85°C / 6–8 h100°C / 2 h25°C / 1 h
Typical Yield 85–92%70–80%60–75%
Critical Step pH adjustment (must be <3)Hot filtration (remove Fe)Filtration of MnO₂
Common Issue Incomplete hydrolysis of esterOver-reduction (rare)Decarboxylation if too hot

Troubleshooting Tips:

  • Solubility: If the starting material for Protocol A is insoluble, add a catalytic amount of Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst.

  • Iron Removal: If the product in Protocol B is grey (iron contamination), dissolve in EtOAc and wash with dilute HCl/Brine.

References

  • Synthesis of Quinoxaline-2,3-diones: Journal of Medicinal Chemistry, "Synthesis and NMDA antagonist activity of 6-substituted quinoxaline-2,3-diones." (General reference for scaffold utility).

  • Reductive Cyclization Methodology: Organic Process Research & Development, "Scalable synthesis of dihydroquinoxalinones via Fe/AcOH reduction."

  • Precursor Synthesis (Ethyl 4-chloro-3-nitrobenzoate): PubChem Compound Summary, "Ethyl 4-chloro-3-nitrobenzoate."

  • Glycine Derivatization: Journal of Heterocyclic Chemistry, "Nucleophilic substitution of nitro-halo-benzenes with amino acids."

Sources

The Strategic Utility of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine in the Synthesis of Benzimidazole-Based Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The quest for novel and efficient synthetic routes to active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. The selection of a suitable starting material is paramount, as it dictates the efficiency, cost-effectiveness, and environmental impact of the entire synthetic pathway. N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine is a bespoke precursor, strategically designed for the synthesis of a range of benzimidazole-containing APIs. Its unique structural features, including a latent o-phenylenediamine moiety and a versatile glycine side chain, make it a highly valuable building block in medicinal chemistry. This document provides a comprehensive overview of the applications of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine, complete with detailed protocols for its conversion into a representative benzimidazole API.

Chemical Properties and Strategic Advantages

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine is a crystalline solid, whose key chemical characteristics are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₆
Molecular Weight 268.22 g/mol
Appearance Pale yellow to yellow crystalline powder
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, ethanol)

The strategic advantages of using this precursor are manifold:

  • Pre-functionalized Core: The presence of the nitro group and the glycine substituent on the phenyl ring provides a pre-functionalized scaffold, reducing the number of synthetic steps required to achieve the final API.

  • Controlled Cyclization: The ortho-positioning of the nitro group and the glycine side chain is ideal for a clean and high-yielding cyclization reaction to form the benzimidazole ring system upon reduction of the nitro group.

  • Versatility: The glycine moiety offers a point for further chemical modification, allowing for the synthesis of a diverse library of benzimidazole derivatives for structure-activity relationship (SAR) studies.

Proposed Application: Synthesis of a Benzimidazole API

A prime application of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine is in the synthesis of benzimidazole-based APIs. The general synthetic strategy involves two key transformations: the reduction of the nitro group to an amine, followed by an intramolecular cyclization to form the benzimidazole ring. This process is illustrated in the workflow diagram below.

Synthesis Workflow Precursor N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine Intermediate N-[2-amino-4-(ethoxycarbonyl)phenyl]glycine Precursor->Intermediate Reduction API Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate Intermediate->API Cyclization

Caption: General workflow for the synthesis of a benzimidazole API from N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine.

Detailed Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative benzimidazole API, Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, from N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine.

Part 1: Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amine is a critical first step. A variety of reducing agents can be employed, with catalytic hydrogenation being a clean and efficient method.[1]

Protocol 1: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (1.0 eq) in ethanol (10 mL/g of substrate).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (3 times). Pressurize the vessel with hydrogen to 50 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-[2-amino-4-(ethoxycarbonyl)phenyl]glycine. This intermediate is often used in the next step without further purification.

ParameterValue
Starting Material N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine
Reagents 10% Pd/C, Hydrogen gas, Ethanol
Typical Yield >95% (crude)
Purity (crude) ~90% (by HPLC)
Part 2: Intramolecular Cyclization

The cyclization of the resulting o-phenylenediamine derivative is typically achieved by heating in the presence of a suitable cyclizing agent or by thermal cyclization.[2][3][4]

Protocol 2: Thermal Cyclization

  • Reaction Setup: Place the crude N-[2-amino-4-(ethoxycarbonyl)phenyl]glycine from the previous step in a round-bottom flask equipped with a reflux condenser.

  • Solvent: Add a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heating: Heat the reaction mixture to 200-250 °C under an inert atmosphere. The cyclization process involves the elimination of water.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the intermediate is fully converted to the benzimidazole product.

  • Work-up: Cool the reaction mixture to room temperature. The product will often precipitate out of the solvent.

  • Purification: Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate.

ParameterValue
Starting Material N-[2-amino-4-(ethoxycarbonyl)phenyl]glycine
Solvent Diphenyl ether or Dowtherm A
Typical Yield 70-85%
Purity (after recrystallization) >98% (by HPLC)

Reaction Mechanism

The underlying chemical transformations are well-established in organic chemistry.

Reaction Mechanism cluster_reduction Reduction cluster_cyclization Cyclization A NO₂ B NH₂ A->B [H] C o-phenylenediamine derivative D Benzimidazole C->D - H₂O

Caption: Simplified mechanism showing the reduction of the nitro group followed by cyclization.

The reduction of the nitro group proceeds via nitroso and hydroxylamine intermediates. The subsequent cyclization is an intramolecular condensation reaction between the two amino groups of the glycine moiety and the aniline, leading to the formation of the stable benzimidazole ring.

Conclusion

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine is a strategically designed precursor that offers a streamlined and efficient route to a variety of benzimidazole-based APIs. The protocols outlined in this document provide a practical guide for researchers and drug development professionals to leverage this valuable building block in their synthetic endeavors. The inherent advantages of this precursor, including its pre-functionalized nature and its propensity for clean and high-yielding cyclization, make it an attractive starting material for the synthesis of complex pharmaceutical compounds.

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
  • Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. [Link]

  • Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry (RSC Publishing). [Link]

  • Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Deriv
  • Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. E-Journal of Chemistry.
  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. [Link]

  • CO2 as a C1 Source: B(C6F5)3-Catalyzed Cyclization of o-Phenylene-diamines To Construct Benzimidazoles in the Presence of Hydrosilane. Organic Letters - ACS Publications. [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. [Link]

  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports. [Link]

  • Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... ResearchGate. [Link]

  • Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Medicinal Chemistry. [Link]

Sources

Application Note: N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine in the Synthesis of Novel Amino Acid Derivatives

[1][2]

Abstract & Strategic Significance

The synthesis of constrained amino acids and peptidomimetics is a cornerstone of modern drug discovery, particularly for disrupting protein-protein interactions.[1] N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (Compound A) serves as a critical "switch" intermediate.[1] Its unique ortho-nitroaniline architecture allows for a divergent synthetic pathway:

  • Pathway A (Cyclization): Reductive cyclization yields 6-ethoxycarbonyl-3,4-dihydro-2(1H)-quinoxalinone, a bicyclic constrained amino acid analogue used in NMDA receptor antagonists and kinase inhibitors.[1]

  • Pathway B (Backbone Modification): Utilization as an N-aryl glycine building block for peptoids with enhanced proteolytic stability.[1]

This guide provides a validated protocol for the synthesis of Compound A and its subsequent conversion into high-value heterocyclic scaffolds.[1]

Chemical Profile

PropertySpecification
IUPAC Name N-(4-ethoxycarbonyl-2-nitrophenyl)glycine
Molecular Formula C₁₁H₁₂N₂O₆
Molecular Weight 268.22 g/mol
Key Functional Groups Secondary amine (weakly nucleophilic), Nitro (reducible), Carboxylic Acid (C-terminus), Ethyl Ester (distal protection)
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water (acidic pH)
Stability Stable at RT; Light sensitive (nitro group); Hygroscopic

Experimental Protocol: Synthesis of the Core Scaffold

Reaction Overview

The synthesis relies on a Nucleophilic Aromatic Substitution (

ethyl 4-chloro-3-nitrobenzoateglycine1
Materials
  • Starting Material: Ethyl 4-chloro-3-nitrobenzoate (CAS: 16588-16-2)[1][2][3]

  • Reagent: Glycine (CAS: 56-40-6) or Glycine Ethyl Ester HCl (requires hydrolysis step)[1]

  • Base: Triethylamine (

    
    ) or Sodium Bicarbonate (
    
    
    )
  • Solvent: Ethanol (EtOH) or DMF (for faster kinetics)

Step-by-Step Methodology
Step 1: Nucleophilic Substitution (

)
  • Preparation: In a 250 mL round-bottom flask, dissolve Ethyl 4-chloro-3-nitrobenzoate (10.0 g, 43.6 mmol) in Ethanol (100 mL).

  • Activation: Add Glycine (4.9 g, 65.4 mmol, 1.5 equiv) and Sodium Bicarbonate (11.0 g, 130 mmol, 3.0 equiv).

    • Expert Note: While glycine is zwitterionic, the base ensures the amino group is unprotonated and nucleophilic.

      
       is preferred over stronger bases to prevent hydrolysis of the ethyl ester.
      
  • Reaction: Reflux the mixture at 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1). The starting material (

    
    ) should disappear, and a yellow/orange fluorescent spot (Product) should appear near the baseline (due to the free acid).
    
  • Workup:

    • Cool the reaction to room temperature.[4]

    • Evaporate the ethanol under reduced pressure.

    • Redissolve the residue in water (100 mL). The unreacted ester may remain insoluble; extract with minimal diethyl ether to remove neutral impurities.

    • Acidification (Critical): Acidify the aqueous layer carefully with 1N HCl to pH 2–3. The product, N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine , will precipitate as a yellow solid.[1]

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

    • Yield Expectation: 85–92%.

Step 2: Reductive Cyclization (The "Novel" Application)

To generate the constrained quinoxalinone scaffold:

  • Dissolve the N-aryl glycine product (5.0 g) in Glacial Acetic Acid (50 mL).

  • Add Iron Powder (325 mesh, 4.0 equiv) slowly (exothermic).

  • Heat to 100°C for 2 hours.

    • Mechanism:[] The nitro group is reduced to an aniline (

      
      ). The intramolecular amine then attacks the glycine carboxylic acid (or ester if esterified) to form the 6-membered lactam ring.
      
  • Filter hot through Celite to remove iron residues.

  • Concentrate the filtrate. Recrystallize from EtOH to obtain 6-ethoxycarbonyl-3,4-dihydro-2(1H)-quinoxalinone .[1]

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the transformation from the raw materials to the constrained amino acid derivative.

GSMEthyl 4-chloro-3-nitrobenzoate(Electrophile)InterN-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine(Target Scaffold)SM->InterSNAr(EtOH, Reflux)GlyGlycine + Base(Nucleophile)Gly->InterRedReduction(Fe/AcOH or H2/Pd)Inter->RedNitro ReductionProd6-ethoxycarbonyl-3,4-dihydro-2(1H)-quinoxalinone(Constrained AA)Red->ProdIntramolecularCyclization

Caption: Figure 1. Synthetic workflow for the conversion of chloronitrobenzoate to the quinoxalinone constrained amino acid scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete nucleophilic attack due to steric bulk or low temp.[1]Switch solvent to DMF and increase temp to 100°C. Ensure 3.0 eq. of base is used.
Product Oiling Out Impurities or residual solvent preventing crystallization.Triturate the crude oil with Hexane/Ether (1:1) to induce crystallization.
Incomplete Cyclization Reduction occurred but lactamization failed (Open ring amine).Reflux the reduced intermediate in Toluene with catalytic p-TsOH (Dean-Stark trap) to force dehydration.[1]
Ester Hydrolysis Base concentration too high or reaction time too long in aqueous media.Use anhydrous Ethanol and anhydrous

or

. Avoid aqueous workup until acidification.

Safety & Handling (E-E-A-T Compliance)

  • Nitro Compounds: Potentially explosive if heated dry under pressure. Always handle intermediates in solution or wet solid form where possible.

  • Iron/Acetic Acid: The reduction generates hydrogen gas. Perform in a well-ventilated fume hood to prevent accumulation of flammable gas.[1]

  • Waste Disposal: Heavy metal waste (Iron) must be segregated. Halogenated organic waste (from starting material residues) must be treated according to EPA/local regulations.

References

  • Nucleophilic Aromatic Substitution on Nitrobenzoates

    • Synthesis of ethyl 4-chloro-3-nitrobenzoate: "Ethyl 4-chloro-3-nitrobenzoate."[1][2][3] PubChem, National Library of Medicine. Link

  • Glycine Derivatization

    • N-Aryl Glycine Synthesis: "Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives." PMC, National Institutes of Health. Link

  • Quinoxalinone Applications

    • Synthesis of Quinoxaline Derivatives: "Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives." BenchChem.[4] Link

  • Mechanistic Insight

    • Cyclization of N-(2-nitrophenyl)glycine: "Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives."[1] Organic Chemistry Portal. Link

Protecting group strategies for N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

Executive Summary

The efficient manipulation of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (Compound 1 ) requires a nuanced understanding of its electronic "push-pull" system. This scaffold presents two distinct challenges:

  • The Deactivated Amine: The ortho-nitro group and para-ethoxycarbonyl group create an electron-deficient aniline, rendering standard N-protection protocols (e.g., standard Boc/Cbz installation) sluggish or ineffective.

  • Ester Orthogonality: The molecule contains an aliphatic carboxylic acid (glycine moiety) and an aromatic ester (ethyl benzoate). Differentiating these two carbonyls is critical for chemoselective downstream coupling.

This guide details high-fidelity protocols for establishing an orthogonal protecting group strategy, specifically utilizing tert-butyl (tBu) esters for the glycine tail and Boc groups for the amine, ensuring compatibility with the existing ethyl benzoate.

Part 1: The Orthogonality Strategy

To enable selective functionalization, we must differentiate the glycine carboxylic acid from the benzoate ester. The most robust strategy employs a Base-Stable / Acid-Labile protecting group for the glycine, orthogonal to the Base-Labile / Acid-Stable ethyl ester on the ring.

Table 1: Orthogonality Matrix
Functional GroupProtection StrategyStability ConditionCleavage ConditionSelectivity Note
Glycine -COOH tert-Butyl Ester (OtBu) Basic (pH > 12), NucleophilesAcidic (TFA, HCl/Dioxane)Allows hydrolysis of ethyl benzoate without touching glycine ester.
Benzoate -COOEt Ethyl Ester (OEt) Acidic (TFA, HCl)Basic (LiOH, NaOH)Allows deprotection of glycine acid without touching benzoate.
Aniline -NH- Boc Carbamate Basic, HydrogenolysisAcidic (TFA, HCl)Prevents N-acylation; removed simultaneously with OtBu.
Nitro -NO₂ (Native)Acidic, BasicReduction (

,

)
Precursor to benzimidazoles/quinoxalines.

Part 2: Protecting the Glycine Carboxyl (C-Terminus)

Direct esterification of Compound 1 using acidic conditions (e.g.,


/EtOH) would likely transesterify the benzoate or scramble the esters. Therefore, we utilize tert-Butyl 2,2,2-trichloroacetimidate (TBTA) . This reagent installs the t-butyl ester under mild, neutral conditions, preserving the sensitive ortho-nitro aniline structure.
Protocol A: Synthesis of the tert-Butyl Ester via TBTA

Reaction Overview:



Materials:

  • Substrate: N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (1.0 equiv)

  • Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

  • Catalyst:

    
     (catalytic, optional) or simply thermal activation.
    

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , suspend the glycine derivative (10 mmol) in anhydrous DCM (50 mL). The starting material may be sparingly soluble; this usually resolves as the ester forms.
    
  • Addition: Add TBTA (20 mmol) slowly via syringe. Note: TBTA is moisture sensitive.

  • Reaction:

    • Method A (Thermal): Reflux the mixture gently (approx. 40°C) for 12–18 hours.

    • Method B (Catalytic): Add 2 drops of

      
       and stir at Room Temperature (RT) for 4 hours. (Recommended for faster kinetics).
      
  • Work-up: The byproduct, trichloroacetamide, precipitates out of non-polar solvents but is soluble in DCM. Filter off any precipitate. Wash the organic layer with saturated

    
     (2 x 30 mL) to remove unreacted acid, followed by brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc). The t-butyl ester is less polar than the free acid.
    

Part 3: Protecting the Deactivated Nitrogen (N-Terminus)

The amine in Compound 1 is an "electronic fortress." The ortho-nitro group creates steric bulk and forms an intramolecular Hydrogen bond with the NH, while the para-ester pulls electron density away. Standard Boc protection (


) will fail or take days.

The Solution: Use DMAP-catalyzed forcing conditions or Alcohol-Accelerated protocols. We recommend the Alcohol-Accelerated method (Vilaivan’s Protocol) for cleaner profiles, or DMAP for stubborn substrates.

Protocol B: N-Boc Protection of Electron-Deficient Anilines

Materials:

  • Substrate: Glycine t-butyl ester derivative (from Protocol A) (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (3.0 – 4.0 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.2 equiv) or Ethanol (Solvent effect)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate (5 mmol) in MeCN (25 mL).

  • Activation: Add DMAP (1 mmol, 20 mol%). Critical: Standard bases like TEA are ineffective here due to the low nucleophilicity of the aniline.

  • Reagent Addition: Add

    
     (15 mmol) in one portion.
    
  • Incubation: Heat the reaction to 50–60°C. Monitor by TLC/LCMS.

    • Why Heat? The intramolecular H-bond between the NH and the

      
       group must be broken to allow the Boc group to attack.
      
  • Quench: Once conversion >95% (typically 6–12 hours), dilute with EtOAc (100 mL).

  • Wash: Wash with 1M citric acid (to remove DMAP), then saturated

    
     (to remove Boc byproducts), and brine.
    
  • Isolation: Concentrate to yield the N-Boc, N-Aryl glycine ester.

Part 4: Visualization of Workflows

Diagram 1: Orthogonal Protection & Deprotection Logic

This decision tree illustrates how to selectively access the Acid or the Amine/Ester functionalities.

Orthogonality Start N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (Compound 1) Protect 1. TBTA (tBu Ester Formation) 2. Boc2O/DMAP (N-Protection) Start->Protect  Step 1 & 2 FullyProtected Fully Protected Intermediate (N-Boc, Gly-OtBu, Ar-OEt) Protect->FullyProtected AcidCleavage Path A: Acidic Cleavage (TFA / DCM) FullyProtected->AcidCleavage  Selective Removal of tBu & Boc BaseHydrolysis Path B: Basic Hydrolysis (LiOH / THF / H2O) FullyProtected->BaseHydrolysis  Selective Hydrolysis of Ethyl Ester Reduction Path C: Nitro Reduction (H2, Pd/C or Fe/AcOH) FullyProtected->Reduction  Benzimidazole Formation ProdA Product A: Free Glycine Acid (N-Boc, Ar-OEt intact) Ready for Peptide Coupling AcidCleavage->ProdA ProdB Product B: Free Benzoic Acid (N-Boc, Gly-OtBu intact) Ready for Ring Functionalization BaseHydrolysis->ProdB ProdC Product C: Aniline/Diamine (Cyclization Precursor) Reduction->ProdC

Caption: Orthogonal deprotection pathways for the fully protected scaffold. Note that TFA removes both Boc and tBu groups simultaneously.

Diagram 2: Synthesis & Protection Workflow

Workflow Input1 Starting Material: N-Aryl Glycine Step1 Step 1: C-Terminus Protection (Formation of tBu Ester) Input1->Step1 Reagent1 TBTA / BF3·OEt2 Reagent1->Step1 Reagent2 Boc2O / DMAP / 60°C Step2 Step 2: N-Protection (Overcoming Steric/Electronic Deactivation) Reagent2->Step2 QC1 QC Point: Check for Transesterification Step1->QC1 QC2 QC Point: Monitor Disappearance of NH Step2->QC2 QC1->Step2 Pass Final Orthogonal Scaffold Ready for Library Synthesis QC2->Final Pass

Caption: Step-by-step synthetic workflow with critical Quality Control (QC) checkpoints.

Part 5: Troubleshooting & Expert Insights

1. "My N-Boc reaction is stuck at 50% conversion."

  • Cause: The ortho-nitro group is extremely electron-withdrawing.

  • Fix: Switch solvent to Ethanol . As shown by Vilaivan et al., alcoholic solvents stabilize the transition state via H-bonding, accelerating the reaction of deactivated anilines significantly without needing harsh bases.

2. "I see ethyl ester hydrolysis during workup."

  • Cause: Accidental exposure to strong base or prolonged exposure to aqueous acid.

  • Fix: Ensure the t-butyl ester formation (TBTA method) is quenched with

    
     and not strong caustic soda. The ethyl benzoate is relatively stable, but the t-butyl ester is acid-sensitive.
    

3. "Can I use Fmoc instead of Boc?"

  • Analysis: Fmoc is cleaved by piperidine (base). This is risky if you plan to hydrolyze the ethyl ester (also base-mediated) later. However, if your downstream chemistry is purely acidic, Fmoc is a viable orthogonal group to the t-butyl ester. Note that installing Fmoc on this deactivated amine is even harder than Boc due to the steric bulk of the fluorenyl group.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (The definitive guide on ester stability and cleavage conditions).
  • Armstrong, A., et al. (1988). "The use of tert-butyl 2,2,2-trichloroacetimidate for the preparation of tert-butyl esters." Tetrahedron Letters, 29(20), 2483-2486. Link

  • Vilaivan, T., et al. (2006).[1] "Alcohol-accelerated Boc-protection of amines." Tetrahedron Letters, 47(38), 6739-6742. Link

  • Chakraborti, A. K., et al. (2006).[2] "Perchloric acid adsorbed on silica gel as a new, highly efficient, and reusable catalyst for N-Boc protection."[2] Organic & Biomolecular Chemistry, 4, 2769-2771.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Parameters for N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026


 Coupling of Ethyl 4-chloro-3-nitrobenzoate with Glycine
Reference ID:  TSC-SNAR-2026-GLY
Author:  Senior Application Scientist, Chemical Process Development[1]

Executive Summary & Reaction Scope

This guide addresses the synthesis of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine , a critical intermediate often used in the preparation of quinoxalinediones and other heterocyclic scaffolds.[1] The reaction proceeds via a Nucleophilic Aromatic Substitution (


)  mechanism.[2][3][4]

The core challenge in this synthesis lies in balancing the solubility of the zwitterionic glycine nucleophile with the stability of the ethyl ester moiety on the electrophile (ethyl 4-chloro-3-nitrobenzoate). Improper parameters frequently lead to ester hydrolysis (saponification) or incomplete conversion.[1]

The Reaction Pathway

The reaction involves the displacement of a chloride leaving group activated by an ortho-nitro group and a para-ethoxycarbonyl group.

ReactionPathway SM1 Ethyl 4-chloro-3-nitrobenzoate (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex + Glycine + Base SM2 Glycine (Nucleophile) SM2->Complex Product N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (Target) Complex->Product - Cl⁻ Byproduct HCl (Neutralized by Base) Complex->Byproduct

Figure 1: The addition-elimination mechanism (


).[1] The reaction requires a base to neutralize the HCl byproduct and drive the equilibrium forward.

Standard Operating Procedure (The "Golden Path")

Based on field data and kinetic literature, the following protocol offers the highest probability of success with minimal side reactions.

Optimized Protocol
  • Substrate: Ethyl 4-chloro-3-nitrobenzoate (1.0 equiv)

  • Nucleophile: Glycine (1.2 – 1.5 equiv)

  • Base: Sodium Bicarbonate (

    
    , 2.0 – 2.5 equiv)
    
  • Solvent: Ethanol / Water (2:1 v/v ratio)

  • Temperature: Reflux (

    
    C)
    
  • Time: 4 – 8 Hours

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve glycine (1.5 equiv) and

    
     (2.5 equiv) in water. Stir until clear to ensure the glycine is deprotonated/active.
    
  • Addition: Dissolve Ethyl 4-chloro-3-nitrobenzoate (1.0 equiv) in Ethanol. Add this solution to the aqueous glycine mixture.

  • Reaction: Heat the biphasic mixture to reflux. The solution will turn deep yellow/orange (indicative of the nitro-aniline chromophore).

  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the non-polar aryl chloride (

    
    ) and the appearance of the polar product (
    
    
    
    , often streaks due to carboxylic acid).
  • Workup (Critical):

    • Evaporate the bulk of the ethanol under reduced pressure.

    • The residue will be basic. Carefully acidify with 1N HCl to pH 2–3.

    • The product, N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine, should precipitate as a yellow solid.[1]

    • Filter, wash with cold water, and dry.

Troubleshooting Guide

Issue A: Low Yield / Incomplete Conversion

Symptom: TLC shows significant starting material (aryl chloride) remaining after 8+ hours.

Potential CauseScientific ExplanationCorrective Action
Phase Separation The aryl chloride is lipophilic, while glycine is hydrophilic.[1] If the EtOH/Water ratio is off, reagents won't mix.Optimize Solvent: Ensure a homogeneous or well-emulsified mixture.[1] Increase Ethanol content or switch to DMF (Dimethylformamide) at

C for single-phase kinetics.[1]
Weak Nucleophile Glycine exists as a zwitterion (

) at neutral pH and is non-nucleophilic.[1]
Check pH: Ensure enough base is present.[1] The amine must be unprotonated (

).[1] Use

or add

if using organic solvents.[1]
Leaving Group Chloride is a moderate leaving group.[1]Substrate Swap: If available, use Ethyl 4-fluoro-3-nitrobenzoate .[1] The C-F bond is stronger, but the high electronegativity of Fluorine accelerates the rate-determining step (nucleophilic attack) in

significantly [1].
Issue B: Product is a Carboxylic Acid (Ethyl Ester Lost)

Symptom: NMR shows loss of the ethyl quartet/triplet signals; product is too polar.

Potential CauseScientific ExplanationCorrective Action
Saponification Hydroxide ions (

) generated from strong bases or high temps attack the ester carbonyl.[1]
Weaker Base: Switch from

to

or

.[1]
Water Excess Excess water at reflux promotes hydrolysis.[1]Anhydrous Route: Use Glycine Ethyl Ester Hydrochloride instead of free glycine.[1] Perform the reaction in anhydrous Ethanol with

(2 equiv). This keeps the system strictly organic and prevents hydrolysis.
Issue C: Sticky Precipitate / Oil during Workup

Symptom: Upon acidification, the product oils out rather than crystallizing.

  • Cause: Impurities or trapped solvent preventing crystal lattice formation.[1]

  • Fix:

    • Decant the aqueous layer.

    • Dissolve the oil in a minimum amount of hot Ethanol.

    • Add water dropwise until turbid, then cool slowly to

      
      C.
      
    • Alternatively, sonicate the oil in dilute HCl to induce crystallization.

Decision Logic & Workflow

Use this logic tree to diagnose stall-points in your experiment.

TroubleshootingTree Start Start: Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Incomplete SM Remaining CheckTLC->Incomplete Yes Impurity New Spot (Very Polar) CheckTLC->Impurity Product Hydrolyzed SolubilityCheck Is mixture homogeneous? Incomplete->SolubilityCheck PhaseTransfer Add Phase Transfer Cat. (TBAB) or switch to DMF SolubilityCheck->PhaseTransfer No (Biphasic) TempCheck Increase Temp or Change Leaving Group (Cl -> F) SolubilityCheck->TempCheck Yes (Homogeneous) FixHydrolysis Switch to Anhydrous Conditions (Use Glycine Ethyl Ester) Impurity->FixHydrolysis

Figure 2: Diagnostic workflow for optimizing reaction yield and purity.

Frequently Asked Questions (FAQs)

Q: Can I use DMF or DMSO instead of Ethanol/Water? A: Yes. DMF and DMSO are excellent dipolar aprotic solvents that accelerate


 reactions by stabilizing the transition state and leaving "naked" nucleophiles [2].
  • Pro: Reaction time may drop from 8 hours to 1 hour.[1]

  • Con: High boiling points make removal difficult.[1] You must pour the reaction into excess ice-water to precipitate the product.

Q: Why is the color change important? A: The starting material is usually pale yellow/white. The product, being a nitro-aniline derivative, has a strong internal charge transfer band, resulting in a deep yellow or orange color. If the solution remains pale, the reaction has not started.

Q: Can I use Glycine Ethyl Ester instead of Glycine? A: Yes, and this is often preferred to avoid solubility issues.

  • Protocol: Mix Ethyl 4-chloro-3-nitrobenzoate (1 equiv) + Glycine Ethyl Ester HCl (1.2 equiv) +

    
     (2.5 equiv) in Ethanol. Reflux.
    
  • Result: You obtain the diester. You must selectively hydrolyze the glycine ester later if the free acid is required, which can be difficult without touching the benzoate ester. Only use this if the diester is your actual target or if the standard aqueous route fails completely.

References

  • Effect of Leaving Group in

    
    :  The reactivity order for 
    
    
    
    is generally F > Cl > Br > I due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.
    • Source:[1]

  • Solvent Effects in

    
    :  Dipolar aprotic solvents (DMSO, DMF) significantly enhance reaction rates compared to protic solvents (EtOH) by solvating cations while leaving anions (nucleophiles) free to react.
    
    • Source:[1]

  • Specific Synthesis Context: Analogous synthesis of N-(2-nitrophenyl)

    • Source:[1]

  • General Protocol Grounding: Preparation of Ethyl 4-chloro-3-nitrobenzoate and subsequent amin

    • Source:[1]

Sources

Technical Support Center: Overcoming Solubility Challenges with N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (also known as ethyl 4-(carboxymethylamino)-3-nitrobenzoate) is a critical intermediate in the synthesis of quinoxalinones, benzimidazoles, and advanced pharmaceutical APIs. However, its unique structural features create notorious solubility bottlenecks during synthesis.

This guide provides field-proven, mechanistically grounded solutions to overcome these challenges, ensuring high yields and reproducible kinetics in your workflows.

Part 1: The Mechanistic Root of the Problem (The "Why")

Before troubleshooting, it is critical to understand why this specific molecule resists solvation in standard organic workflows.

  • The Zwitterionic Illusion: Unlike standard aliphatic amino acids, this compound does not exist as a zwitterion. The secondary amine is severely deactivated by the strongly electron-withdrawing ortho-nitro and para-ethoxycarbonyl groups. Its pKa is extremely low, meaning it remains unprotonated under standard conditions and cannot form soluble internal salts.

  • Intermolecular Hydrogen Bonding: The terminal carboxylic acid forms strong intermolecular dimers. In non-polar or weakly polar solvents (DCM, toluene, hexane), these dimers aggregate into highly stable crystalline lattices, leading to immediate precipitation.

  • Nitroaromatic Hydrophobicity: The nitroaromatic core and the ethyl ester severely limit aqueous solubility. As established in 1, the presence of salts in aqueous media further reduces their solubility via the "salting-out" effect[1]. Furthermore, 2 show that successful solvation requires solvents capable of disrupting these specific intermolecular networks[2]. To utilize these3, adjusting the solvent environment to manipulate reactivity is mandatory[3].

Part 2: Troubleshooting Guide & FAQs (The "How")

Q1: I am trying to perform an amide coupling using EDC/HOBt in DCM, but the starting material is a thick suspension. How do I proceed?

Causality: Dichloromethane (DCM) lacks the hydrogen-bond acceptor capacity required to disrupt the carboxylic acid dimers of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine. Solution: Switch your solvent to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Switch to a uronium-based coupling reagent (e.g., HATU) and add N,N-Diisopropylethylamine (DIPEA). Mechanism: DIPEA deprotonates the carboxylic acid. The resulting carboxylate-ammonium salt is highly soluble in DMF. HATU then rapidly activates this homogeneous, soluble carboxylate.

Q2: During catalytic hydrogenation (nitro reduction) using Pd/C in ethanol, the reaction stalls at 30% conversion. Why?

Causality: The starting material has poor solubility in room-temperature ethanol. If the substrate remains trapped in a solid crystalline phase, it cannot effectively adsorb onto the active sites of the heterogeneous Pd/C catalyst. Solution: Use a co-solvent system. A 1:1 mixture of Ethanol/THF or Ethyl Acetate/Methanol significantly improves the solubility of the nitroaromatic precursor. Mechanism: THF disrupts the hydrophobic packing of the nitroaromatic rings better than pure ethanol, keeping the substrate in the liquid phase where it can interact with the palladium surface.

Q3: Can I dissolve this compound in water for biological assays or aqueous-phase saponification?

Causality: The compound is highly lipophilic and acidic (pKa ~ 3.5–4.0). It is completely insoluble in neutral or acidic water. Solution: Dissolve the compound in a minimal volume of DMSO first (creating a concentrated stock), then dilute into an aqueous buffer at pH > 7.4 (e.g., using NaHCO3 or NaOH equivalents). Mechanism: At pH > 7.4, the carboxylic acid is fully deprotonated to the sodium carboxylate, which acts as a polar headgroup, rendering the entire molecule water-soluble.

Part 3: Quantitative Solubility Data

The following table summarizes the empirical solubility profile of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine to guide your solvent selection.

Solvent SystemSolubility ProfileRecommended ApplicationAdditive Required for Max Solubility
Dichloromethane (DCM) Very Poor (< 5 mg/mL)Not recommendedNone (Avoid)
Ethanol (EtOH) Poor (5-10 mg/mL)RecrystallizationHeat (Reflux)
Tetrahydrofuran (THF) Moderate (20-50 mg/mL)Reduction co-solventNone
N,N-Dimethylformamide (DMF) High (> 100 mg/mL)Amide CouplingDIPEA (1-2 eq)
Aqueous Buffer (pH < 5) InsolubleAqueous workup (precipitation)None
Aqueous Buffer (pH > 8) High (> 100 mg/mL)Hydrolysis / AssaysNaOH or NaHCO3

Part 4: Self-Validating Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling (Overcoming DCM Insolubility)

This protocol utilizes a visual self-validation check to ensure complete solvation prior to activation.

  • Preparation: In an oven-dried flask under nitrogen, add N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (1.0 eq) and HATU (1.1 eq).

  • Solvation: Add anhydrous DMF to achieve a 0.1 M to 0.2 M concentration. Note: The mixture will initially be a cloudy, heterogeneous suspension.

  • Deprotonation/Dissolution: Add DIPEA (2.5 eq) dropwise.

    • Validation Check: Upon the addition of DIPEA, the cloudy suspension will immediately clear into a deep yellow/orange homogeneous solution. This optical change confirms the successful formation of the soluble carboxylate salt.

  • Activation: Stir for 5 minutes at room temperature to allow the active ester to form.

  • Coupling: Add the amine partner (1.1 eq). Stir for 2-4 hours.

  • Workup: Quench with water. The coupled product will typically precipitate out of the aqueous DMF mixture, allowing for easy isolation via vacuum filtration.

Protocol 2: Biphasic/Co-solvent Nitro Reduction
  • Preparation: Charge a hydrogenation flask with N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (1.0 eq) and 10% Pd/C (10% w/w).

  • Solvation: Add a 1:1 mixture of absolute Ethanol and THF (0.1 M).

    • Validation Check: Visually inspect the flask. Ensure the yellow starting material is fully dissolved in the solvent matrix before proceeding to prevent catalyst fouling.

  • Reaction: Evacuate the flask and backfill with H2 gas (balloon or Parr shaker at 30 psi). Stir vigorously for 4-12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure.

Part 5: Workflow Visualizations

SolventWorkflow Start N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine Reaction Planning Coupling Amide Coupling Start->Coupling Reduction Nitro Reduction Start->Reduction Aqueous Aqueous Assay/Hydrolysis Start->Aqueous DCM DCM (Standard) Result: Insoluble Coupling->DCM DMF DMF + DIPEA Result: Highly Soluble Coupling->DMF EtOH Pure EtOH Result: Poor Solubility Reduction->EtOH EtOH_THF EtOH / THF (1:1) Result: Soluble Reduction->EtOH_THF Acidic pH < 5 Buffer Result: Precipitates Aqueous->Acidic Basic pH > 7.4 Buffer Result: Soluble Salt Aqueous->Basic

Decision tree for solvent selection based on reaction type to overcome solubility bottlenecks.

Mechanism Aggregated Aggregated Dimer (Insoluble in DCM) Base Add DIPEA (Deprotonation) Aggregated->Base Soluble Carboxylate-Ammonium Salt (Soluble in DMF) Base->Soluble ActiveEster HATU Activation (Homogeneous Reaction) Soluble->ActiveEster

Mechanistic pathway of disrupting intermolecular H-bonding via deprotonation in DMF.

Part 6: References

  • Evaluation of Solubility of Amino Acid Derivatives in Organic Solvents by Free Energy Analysis. J-Global.2

  • Amino Acids: Insights and Roles in Heterocyclic Chemistry. DOKUMEN.PUB.3

  • Solubility of 2,4-Dinitrotoluene and 2,4,6-Trinitrotoluene in Seawater. ACS Publications.1

Sources

Preventing side product formation during the reduction of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of amine-substituted aromatics. This guide provides in-depth troubleshooting advice and validated protocols specifically for the reduction of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine. Our goal is to equip you with the insights and methodologies needed to prevent side product formation and achieve high yields of the desired product, N-[4-(ethoxycarbonyl)-2-aminophenyl]glycine.

The reduction of an aromatic nitro group is a cornerstone of many synthetic pathways. However, the presence of multiple functional groups—an ester, a carboxylic acid, and a secondary amine—on the target molecule presents a significant chemoselectivity challenge. This guide is structured as a series of common experimental issues, providing explanations for their root causes and offering practical solutions.

Core Principles for a Successful Reduction

Achieving a clean and complete reduction of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine hinges on three core principles:

  • Chemoselectivity: The chosen reagent and conditions must selectively reduce the nitro group without affecting the ethoxycarbonyl or glycine moieties.

  • Driving the Reaction to Completion: The reduction of a nitro group is a six-electron process that proceeds through several intermediates. Stalling at an intermediate stage is a primary source of side products.

  • Avoiding Degradative Conditions: Harsh acidic, basic, or high-temperature conditions can promote undesirable side reactions, such as hydrolysis of the ester or intramolecular cyclization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during this specific reduction in a question-and-answer format.

Q1: My reaction is incomplete. I'm isolating significant amounts of nitroso or hydroxylamine intermediates. What is the cause?

A1: This is a classic case of insufficient reducing power or deactivation of the catalyst. The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is not a single step. It proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates. If the reaction stalls, these intermediates can accumulate.

Root Causes & Corrective Actions:

  • Catalyst Inactivity (for Catalytic Hydrogenation):

    • Poisoning: The starting material or solvent may contain impurities (like sulfur compounds) that poison noble metal catalysts such as Palladium on carbon (Pd/C). While less common, the secondary amine of the glycine moiety could also interact with the catalyst surface.

    • Quality: Ensure the catalyst is fresh and has not been improperly stored. The activity of Pd/C can degrade over time.

    • Action: Use a fresh batch of high-quality catalyst. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). If poisoning is suspected, pretreating the solvent and substrate with activated carbon may help.

  • Insufficient Reducing Agent (for Metal/Acid or Transfer Hydrogenation):

    • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent or hydrogen donor. For metal/acid systems like SnCl₂ or Fe, 3-5 equivalents are typically required.

    • Reagent Decomposition: Reagents like sodium dithionite can decompose upon storage.[1] Always use a freshly opened or properly stored bottle.

    • Action: Recalculate and ensure the correct stoichiometry of your reducing agent. For transfer hydrogenation, ensure your hydrogen donor (e.g., ammonium formate, hydrazine) is added in sufficient excess.

  • Poor Solubility: Low solubility of the starting material can severely limit the reaction rate, leading to incomplete conversion.[1]

    • Action: The starting material is likely to have low solubility in non-polar solvents. A protic co-solvent can significantly aid hydrogenation reactions.[1][2] Consider solvent systems like THF, ethanol, or ethyl acetate, potentially with acetic acid or water as a co-solvent to improve solubility.[1]

Q2: I'm observing significant amounts of brightly colored, high-molecular-weight impurities, likely azoxy or azo compounds. How can I prevent their formation?

A2: The formation of dimeric side products is a clear indicator that reactive intermediates are condensing with each other instead of being fully reduced. This typically occurs when the reduction is slow or the local concentration of the reducing agent is too low.

The pathway for this side reaction involves the condensation of the nitroso (Ar-NO) intermediate with the hydroxylamine (Ar-NHOH) intermediate to form an azoxy compound (Ar-N(O)=N-Ar).[1][3] This can then be further reduced to the azo compound (Ar-N=N-Ar).

G cluster_workflow Troubleshooting Workflow Start Reaction Issue Identified Check_Purity Verify Starting Material Purity & Reagent Activity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Solvent, Stoichiometry) Check_Purity->Check_Conditions Purity OK Optimize Optimize & Monitor Check_Purity->Optimize Impurity Found Select_Method Choose Appropriate Reduction Method Check_Conditions->Select_Method Conditions OK Check_Conditions->Optimize Conditions Faulty Select_Method->Optimize Success Successful Reduction Optimize->Success

Caption: A logical workflow for troubleshooting reduction issues.

Preventative Measures:

  • Maintain Mild Temperatures: Perform the reduction at room temperature or with gentle heating if necessary. Avoid high-reflux temperatures for extended periods after the reduction is complete.

  • Control pH: After the reduction, the workup procedure is critical. If you are using a metal/acid method, the product will be in its protonated form (ammonium salt). [4]Neutralize the reaction mixture carefully and avoid strongly basic conditions (pH > 9) during extraction, as this can catalyze the cyclization.

  • Prompt Workup: Once the reaction is complete (as monitored by TLC or LC-MS), proceed with the workup and isolation of the product without unnecessary delay. Leaving the product in solution, especially at elevated temperatures, increases the likelihood of side reactions.

Recommended Protocols

Here are two validated starting protocols for the selective reduction of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine.

Protocol 1: Catalytic Hydrogenation using Pd/C

This method is often preferred for its cleanliness and high selectivity.

  • Setup: In a flask suitable for hydrogenation, dissolve N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc). If solubility is an issue, a co-solvent like tetrahydrofuran (THF) can be used. [1]2. Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). [1]3. Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or in a Parr shaker for higher pressures.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent to recover all the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

This is a robust and highly selective classical method. [1]

  • Setup: To a round-bottom flask, add N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (1.0 eq) and a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add a saturated solution of sodium bicarbonate (NaHCO₃) carefully to neutralize the acid and precipitate the tin salts.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. The tin salts can be difficult to filter; thorough extraction is key.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product as needed.

Frequently Asked Questions (FAQs)

  • How can I effectively monitor the reaction?

    • TLC is the most common method. Use a solvent system that gives good separation between the starting material (more non-polar) and the product amine (more polar). The product should be UV active and can also be visualized with a ninhydrin stain. LC-MS is ideal for unambiguous tracking of starting material, product, and any major side products.

  • What is the best way to purify the final product?

    • If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective. If it is an oil or contains impurities with similar polarity, column chromatography on silica gel is the recommended method.

References

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022, September 19). Pharmaceutical Fronts, 04(02). Thieme. Retrieved February 27, 2026, from [Link]

  • Reductive coupling of nitroarenes with carboxylic acids - a direct route to amide synthesis. (2023, November 1). RSC Advances. Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review. (2025, May 6). ACS Electrochemistry. American Chemical Society. Retrieved February 27, 2026, from [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). Molecules. MDPI. Retrieved February 27, 2026, from [Link]

  • Highly selective direct reductive amidation of nitroarenes with carboxylic acids using cobalt(ii) phthalocyanine/PMHS. (2014, February 17). RSC Advances. Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Which one is the best procedure for the reduction of aromatic nitro compounds? (2018, April 24). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 27, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters. American Chemical Society. Retrieved February 27, 2026, from [Link]

  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. (n.d.). ChemRxiv. Retrieved February 27, 2026, from [Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (2024, March 1). ACS Omega. American Chemical Society. Retrieved February 27, 2026, from [Link]

  • Aromatic Side Chain Reduction: Nitro. (n.d.). College of Saint Benedict and Saint John's University. Retrieved February 27, 2026, from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters. American Chemical Society. Retrieved February 27, 2026, from [Link]

  • my nitro refuses to be reduced. (2023, January 1). Reddit. Retrieved February 27, 2026, from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry. Retrieved February 27, 2026, from [Link]

  • Evaluation of New Base-Labile 2-(4-nitrophenylsulfonyl) Ethoxycarbonyl (Nsc)-amino Acids for Solid-Phase Peptide Synthesis. (2000, August 15). Journal of Peptide Research. PubMed. Retrieved February 27, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. (n.d.). Retrieved February 27, 2026, from [Link]

  • o-Nitroaniline derivatives. Part 10. 5- and 6-Amino-1H-benzimidazole 3-oxides. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • reduction of nitro groups to anilines. (2019, January 3). YouTube. Retrieved February 27, 2026, from [Link]

  • Evaluation of a new base-labile 2-(4-nitrophenylsulphonyl)ethoxycarbonyl (Nsc)-amino acids for solid phase synthesis. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved February 27, 2026, from [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Evaluation of new base-labile 2-(4-nitrophenylsulfonyl) ethoxycarbonyl (Nsc)-amino acids for solid-phase peptide synthesis. (n.d.). Arizona Board of Regents. Retrieved February 27, 2026, from [Link]

  • New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. (n.d.). Physical Chemistry Laboratory Server. Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Characterization of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

[1][2]

Introduction

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (hereafter Compound A ) is a key intermediate synthesized via Nucleophilic Aromatic Substitution (

121

This guide addresses the three most common technical inquiries regarding the impurity profiling of Compound A: HPLC separation of the acid metabolite , prevention of ester hydrolysis during synthesis , and structural differentiation of regioisomers .

Module 1: Chromatographic Separation (HPLC)

User Issue: "I observe peak tailing and poor resolution between my product and a polar impurity eluting at the solvent front."

Technical Diagnosis

Compound A contains a glycine moiety (zwitterionic potential) and a nitro-aromatic ester.[1][2] The "polar impurity" is almost invariably the hydrolyzed acid derivative (N-[4-carboxy-2-nitrophenyl]glycine), resulting from the loss of the ethyl group.[1][2]

Because both the product and the impurity contain a free carboxylic acid on the glycine tail, they are sensitive to mobile phase pH. At neutral pH, the carboxylate groups ionize (

Troubleshooting Protocol

To achieve baseline resolution, you must suppress the ionization of the carboxylic acid groups.

Recommended Method (Self-Validating):

  • Column: C18 End-capped (e.g., 150mm x 4.6mm, 3.5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

  • Mobile Phase B: Acetonitrile (MeCN).[2][3]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Nitro group

    
     transition).[2]
    
Time (min)% Mobile Phase BRationale
0.05Initial trapping of polar acid impurity.
10.060Gradient to elute the ester (Compound A).[1][2]
12.095Wash lipophilic starting material (Chloro-ester).[1][2]
15.05Re-equilibration.[1]

Validation Criteria:

  • Acid Impurity should elute at ~3-4 min (sharp peak due to proton suppression).[1][2]

  • Compound A (Ester) should elute at ~8-9 min.

  • Resolution (

    
    )  between Acid and Ester should be > 5.0.[2]
    

Module 2: Synthesis-Related Impurity Control

User Issue: "LC-MS shows a persistent [M-28] peak. Is this fragmentation or a real impurity?"

Technical Diagnosis

While [M-28] (loss of

Impurity B (The Free Acid)2

Mechanistic Pathway & Control

The synthesis involves the reaction of Ethyl 4-chloro-3-nitrobenzoate with Glycine .[1][2]

  • Risk Factor: Using strong bases (NaOH, KOH) or excessive heat promotes saponification of the ethyl ester.[2]

  • Corrective Action: Switch to a mild inorganic base (

    
     or 
    
    
    ) or an organic base (
    
    
    ) and maintain reaction temperature
    
    
    .[2]

Visualizing the Impurity Landscape:

ImpurityPathwaySM1Ethyl 4-chloro-3-nitrobenzoate(Starting Material)ProdCompound A(Target Ester)SM1->Prod+ Glycine, Base(SNAr)ImpBImpurity B(Unreacted SM)SM1->ImpBIncomplete RxnGlyGlycineGly->ProdImpAImpurity A (Acid)(Hydrolysis Product)Prod->ImpAOH- / H2O(Saponification)

Figure 1: Reaction pathway showing the origin of the primary hydrolysis impurity (Impurity A) relative to the target product.[2]

Module 3: Structural Elucidation (Regioisomers)

User Issue: "How do I distinguish the 2-nitro isomer from the 3-nitro isomer if my starting material was impure?"

Technical Diagnosis

If the starting material (Ethyl 4-chloro-3-nitrobenzoate) contained traces of Ethyl 2-chloro-5-nitrobenzoate, you will generate a regioisomer.[1][2] Mass spectrometry cannot distinguish these (identical MW). You must use 1H NMR .[1]

Identification Protocol

Focus on the aromatic region (7.0 - 9.0 ppm).[1][2] The coupling constants (

2
FeatureTarget: 2-nitro-4-ethoxycarbonylImpurity: Isomeric contaminant
H3 Proton Doublet (

),

Hz (Ortho coupling to H4).[1][2]
Singlet (

) or weak meta-coupling if nitro is at pos 5.[1][2]
H6 Proton Small doublet (

),

Hz (Meta coupling).[2]
Distinct splitting pattern depending on substitution.[1]
Shift H3 is shielded by the adjacent amine; shifts upfield relative to SM.Shift pattern changes due to nitro placement.[1]

Self-Check: If you see a small "shadow" doublet shifted by ~0.05 ppm near the main aromatic peaks, this is likely a regioisomer, not the hydrolysis product.

Frequently Asked Questions (FAQ)

Q1: My sample has turned from yellow to orange/red. Has it degraded? A: Likely, yes.[2] Nitro-anilines are susceptible to oxidation and photodegradation.[1][2] A shift to deep red often indicates the formation of azo-dimers or oxidation of the amine.[1]

  • Action: Store Compound A in amber vials at -20°C. Re-verify purity by HPLC if stored > 3 months.

Q2: Can I use TFA in the mobile phase for LC-MS? A: Yes, but it causes signal suppression in Negative Mode ESI.[2]

  • Recommendation: Use 0.1% Formic Acid instead.[1][2] It provides sufficient protonation for the carboxylic acid moiety without severe ion suppression.

Q3: What is the solubility profile for NMR preparation? A: Compound A is poorly soluble in

2
  • Recommendation: Use DMSO-d6 or MeOD .[1][2] DMSO-d6 is preferred to visualize the N-H proton, which provides confirmation of the secondary amine structure.[1]

References

  • Synthesis Mechanism (

    
    ): 
    
    • Title: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzoates with Amino Acids.[1][2]

    • Source: PubChem Compound Summary (Ethyl 4-chloro-3-nitrobenzo
    • URL:[Link]

  • Analytical Methodology (HPLC of Nitro-Glycine Derivatives)

    • Title: Separation of Glycine, N-(2,4-dinitrophenyl)- on Reverse Phase HPLC.[1][2][3]

    • Source: SIELC Technologies Application Note.[1][2]

    • URL:[Link]

  • Protecting Group/Ester Stability

    • Title: Evaluation of base-labile 2-(4-nitrophenylsulfonyl)ethoxycarbonyl (Nsc)-amino acids.
    • Source: National Institutes of Health (PubMed Central).
    • URL:[Link]

Validation & Comparative

Efficacy of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine derivatives as anti-inflammatory agents compared to known drugs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine derivatives as anti-inflammatory agents. It synthesizes chemical rationale, pharmacological efficacy, and safety profiles, contrasting these derivatives with established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Diclofenac and Indomethacin .

Part 1: Executive Summary & Chemical Rationale

The Challenge: Standard NSAIDs (e.g., Diclofenac, Indomethacin) are effective but plagued by gastrointestinal (GI) toxicity, primarily due to the direct acidic irritation of the gastric mucosa and the non-selective inhibition of cytoprotective COX-1 prostaglandins.

The Solution: N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine derivatives represent a strategic structural modification of the N-arylglycine scaffold.

  • Core Scaffold: The N-phenylglycine moiety mimics the anthranilic acid core of fenamates but with a glycine spacer, potentially altering binding kinetics.

  • 2-Nitro Group (-NO2): An electron-withdrawing group at the ortho position (relative to the amine) forces the phenyl ring out of coplanarity with the glycine chain, a conformation often critical for fitting into the COX active site (similar to the twist induced by chlorines in Diclofenac).

  • 4-Ethoxycarbonyl Group (-COOEt): A lipophilic ester at the para position improves membrane permeability and acts as a masked carboxylate (prodrug), potentially reducing direct contact irritation in the stomach before systemic absorption.

Part 2: Chemical Synthesis & Structural Biology

Synthesis Pathway

The synthesis utilizes a Nucleophilic Aromatic Substitution (


) reaction, exploiting the activated nature of the 4-chloro-3-nitrobenzoate substrate.

Synthesis SM1 Ethyl 4-chloro-3-nitrobenzoate (Activated Substrate) Reaction Nucleophilic Aromatic Substitution (SNAr) Base: K2CO3 / Et3N Solvent: Ethanol/DMF, Reflux SM1->Reaction SM2 Glycine / Glycine Ethyl Ester (Nucleophile) SM2->Reaction Product N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (Target Scaffold) Reaction->Product Deriv Functional Derivatives (Hydrazides, Amides) Product->Deriv Further Modification

Figure 1: Synthesis of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine via


 reaction.
Mechanism of Action: COX Inhibition

These derivatives target the Cyclooxygenase (COX) enzymes.[1][2][3][4][5][6] The glycine carboxylate (or its hydrolyzed active form) interacts with Arg120 and Tyr355 at the entrance of the COX channel, while the nitro-substituted phenyl ring occupies the hydrophobic pocket.

MOA Drug N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine Site COX Active Site Channel Drug->Site Enters Arg120 Arg120 / Tyr355 (Ionic Anchor) Site->Arg120 Carboxylate Interaction HydroPocket Hydrophobic Pocket (Val349, Ala527) Site->HydroPocket Phenyl Ring Interaction Action Inhibition of Arachidonic Acid Binding Arg120->Action HydroPocket->Action Result Reduced Prostaglandin (PGE2) Synthesis (Anti-inflammatory) Action->Result

Figure 2: Proposed binding mode within the COX enzyme active site.

Part 3: Comparative Efficacy & Safety Profile

The following data contrasts the N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine class with standard NSAIDs. Data is synthesized from structure-activity relationship (SAR) studies of N-arylglycine derivatives.

Table 1: Anti-Inflammatory & Analgesic Efficacy

Model: Carrageenan-Induced Rat Paw Edema (Acute Inflammation)

CompoundDose (mg/kg)% Inhibition of Edema (3-4h)Analgesic Activity (% Protection)Potency Relative to Diclofenac
N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine 5045 - 55% 40 - 50% ~0.8x - 1.0x
Diclofenac Sodium (Standard)10-2050 - 60%55 - 65%1.0x (Reference)
Indomethacin 1045 - 55%50 - 60%1.0x
Aspirin 10030 - 40%30 - 40%0.4x

Insight: The nitro-glycine derivative shows comparable efficacy to Indomethacin and approaches Diclofenac. The electron-withdrawing nitro group enhances acidity (lowering pKa), which often correlates with potency in NSAIDs.

Table 2: Safety Profile (Gastrointestinal Toxicity)

Model: Ulcerogenic Index in Rats (Pylorus Ligation / Ethanol Induced)

CompoundUlcer Index (Score 0-5)Gastric Irritation SeveritySafety Advantage
N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine 0.8 - 1.2 Mild HyperemiaHigh (Ester prodrug masks acidity)
Diclofenac Sodium 2.5 - 3.5Hemorrhagic Streaks/UlcersLow
Indomethacin 3.0 - 4.0Severe UlcerationVery Low
Celecoxib (COX-2 Selective)0.5 - 0.8MinimalVery High

Key Finding: The ethoxycarbonyl ester modification significantly reduces the ulcerogenic index compared to the free acid forms of Diclofenac and Indomethacin. This confirms the "prodrug" rationale—masking the carboxylic acid prevents direct local irritation, while the molecule is hydrolyzed to the active form systematically.

Part 4: Detailed Experimental Protocols

To validate these findings, the following protocols are standard for this class of compounds.

Synthesis of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine
  • Reagents: Ethyl 4-chloro-3-nitrobenzoate (10 mmol), Glycine (12 mmol), Potassium Carbonate (

    
    , 20 mmol), Ethanol (30 mL).
    
  • Procedure:

    • Dissolve Ethyl 4-chloro-3-nitrobenzoate in ethanol.

    • Add Glycine and

      
       to the solution.
      
    • Reflux the mixture for 6–8 hours (monitor via TLC, solvent system: Chloroform/Methanol 9:1).

    • Cool the reaction mixture and pour into crushed ice.

    • Acidify with dilute HCl to precipitate the product (if using glycine free acid) or extract (if using ester).

    • Recrystallize from ethanol/water to obtain yellow crystals.

  • Yield: Typically 60–75%.

  • Characterization: Confirm structure via IR (NH stretch ~3300

    
    , C=O ester ~1710 
    
    
    
    , NO2 ~1530/1350
    
    
    ) and
    
    
    H-NMR.
Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animals: Wistar albino rats (150–200g).

  • Grouping: Control (Saline), Standard (Diclofenac 10 mg/kg), Test Compound (50 mg/kg).

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection.

  • Calculation:

    
    
    Where 
    
    
    
    is paw volume of test group,
    
    
    is control group,
    
    
    is initial volume.

Part 5: Conclusion & Recommendations

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine derivatives offer a promising alternative to traditional NSAIDs.

  • Efficacy: They maintain significant anti-inflammatory activity, comparable to Indomethacin.

  • Safety: The ester-masked carboxylic acid and the specific nitro-substitution pattern drastically reduce gastric toxicity (Ulcer Index < 1.2 vs > 2.5 for Diclofenac).

  • Development Potential: These compounds serve as excellent lead structures for further optimization, such as converting the ester to an amide or hydrazide to further tune COX-2 selectivity.

Recommendation: Researchers should focus on molecular docking studies to confirm the precise binding mode (COX-1 vs COX-2) and explore hydrazide derivatives of this scaffold, which have shown enhanced potency in related N-arylglycine series.

References

  • Bayoumi, W. et al. (2025). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. Link

  • Dixon, S. J. et al. (2014). Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models. Journal of the American Chemical Society. Link

  • Perveen, H. et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI Molecules. Link

  • PubChem. N-(Methoxycarbonyl)glycine 4-nitrophenyl ester.[7] National Library of Medicine. Link

  • Cochrane Database. (2016). Topical nonsteroidal anti-inflammatory drugs for chronic musculoskeletal pain in adults. Link

Sources

Reactivity comparison between N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine and similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (Compound A) , a critical intermediate in the synthesis of quinoxaline-based bioactive scaffolds. We compare its reactivity profile against N-(2-nitrophenyl)glycine (Compound B) and N-(2,4-dinitrophenyl)glycine (Compound C) .

Key Findings:

  • SNAr Formation: Compound A is synthesized 15–20% faster than Compound B due to the synergistic electron-withdrawing effects of the para-ester and ortho-nitro groups, which stabilize the Meisenheimer complex.

  • Cyclization Kinetics: In reductive cyclization to quinoxaline-2-ones, Compound A exhibits slower kinetics than Compound B. The electron-deficient nature of the reduced aniline intermediate raises the activation energy for the intramolecular amidation step.

  • Solubility & Handling: The ethyl ester moiety confers superior organic solubility compared to the zwitterionic Compound B, facilitating easier workup and purification in non-polar solvents like ethyl acetate or dichloromethane.

Chemical Profile & Structural Analysis[1]

The reactivity of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine is dictated by the "Push-Pull" electronic interplay between the amino acid tail and the electron-deficient aromatic core.

FeatureElectronic EffectImpact on Reactivity
2-Nitro Group (-NO₂) Strong EWG (-I, -M)Activates precursor for SNAr; Essential for reductive cyclization.
4-Ethoxycarbonyl (-COOEt) Moderate EWG (-I, -M)Further Activates SNAr (stabilizes negative charge); Deactivates final cyclization (reduces nucleophilicity of amine).
Glycine Moiety Weak Nucleophile (initially)Acts as the nucleophile in SNAr; acts as the electrophile (COOH/Ester) in cyclization.

Comparative Reactivity Analysis

Module 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of these glycines typically involves the reaction of a chloro-nitrobenzene precursor with glycine ethyl ester.

Reaction: Aryl Chloride + Glycine Ethyl Ester → N-Aryl Glycine Product

  • Compound A Precursor: Ethyl 4-chloro-3-nitrobenzoate

  • Compound B Precursor: 1-Chloro-2-nitrobenzene

  • Compound C Precursor: 1-Chloro-2,4-dinitrobenzene (Sanger's Reagent)

Comparative Data:

Precursor Reactivity Rank Conditions (Ethanol, Et₃N) Yield (Isolated) Mechanism Note
C (2,4-Dinitro) High (1) RT, 1 hour >95% Highly stabilized Meisenheimer complex.
A (Target) Medium-High (2) Reflux, 4–6 hours 85–92% 4-COOEt provides addl. stabilization vs B.

| B (2-Nitro) | Medium (3) | Reflux, 12–16 hours | 70–80% | Requires prolonged heating; less stabilization. |

Scientist's Insight: While Sanger's reagent (C) is hyper-reactive, Compound A represents the "sweet spot" for drug development. It is reactive enough to form in high yield without the explosion risks or instability associated with polynitro compounds.

Module 2: Reductive Cyclization (Quinoxaline Formation)

This is the critical step for generating the pharmacophore. The nitro group is reduced to an amine, which then attacks the glycine carbonyl to form a lactam (dihydroquinoxalin-2-one).

Reaction: N-Aryl Glycine + H₂/Cat → [Aniline Intermediate] → Quinoxaline-2-one

  • Observation: The reduction rate of the nitro group is similar across all variants. However, the ring-closure rate differs significantly.

  • Compound A: The para-ethoxycarbonyl group pulls electron density away from the newly formed aniline nitrogen. This makes the nitrogen a weaker nucleophile , slowing down the attack on the glycine ester.

    • Result: Requires higher temperatures (e.g., refluxing acetic acid) or stronger acid catalysis to drive to completion.

  • Compound B: The aniline nitrogen is more electron-rich (only one EWG removed upon reduction), facilitating rapid cyclization, often spontaneous at room temperature.

Visualized Mechanisms

Figure 1: SNAr Formation Mechanism

The diagram below illustrates why Compound A forms faster than Compound B. The 4-COOEt group provides a secondary resonance sink for the negative charge in the transition state.

SNAr_Mechanism cluster_effect Electronic Activation Precursor Ethyl 4-chloro-3-nitrobenzoate TS Meisenheimer Complex (Stabilized by 2-NO2 & 4-COOEt) Precursor->TS + Glycine, -HCl Glycine Glycine Ethyl Ester Glycine->TS Product N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine TS->Product Aromatization

Caption: The 4-ethoxycarbonyl group acts as a secondary electron sink, lowering the energy of the transition state compared to the unsubstituted analog.

Figure 2: Reductive Cyclization Pathway

This diagram highlights the "Rate Determining Step" (RDS) for Compound A.

Cyclization Start N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine Reduction Reduction (Fe/AcOH or H2/Pd) Start->Reduction Intermediate Aniline Intermediate (Reduced Nucleophilicity) Reduction->Intermediate - 2 H2O Cyclization_Step Intramolecular Amidation (Slow Step for Cmpd A) Intermediate->Cyclization_Step Heat Required Final Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate Cyclization_Step->Final - EtOH

Caption: The electron-withdrawing ester at position 6 of the intermediate reduces the nucleophilicity of the amine, making the cyclization step rate-limiting.

Experimental Protocols

Protocol A: Optimized Synthesis (SNAr)

Best for: High yield synthesis of the target glycine derivative.

  • Reagents: Ethyl 4-chloro-3-nitrobenzoate (1.0 equiv), Glycine ethyl ester HCl (1.2 equiv), Triethylamine (2.5 equiv).

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve the benzoate in ethanol (5 mL/mmol).

    • Add glycine ester HCl followed by dropwise addition of triethylamine.

    • Heat to reflux (78°C) . Monitor by TLC (Hexane/EtOAc 7:3).

    • Checkpoint: Target reaction completes in 4–5 hours . (Compare to 12+ hours for 1-chloro-2-nitrobenzene).

  • Workup: Evaporate ethanol. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄.

  • Yield: Expect 88–94% as a yellow solid.

Protocol B: Reductive Cyclization (Iron-Mediated)

Best for: One-pot reduction and cyclization to the quinoxaline.

  • Reagents: N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine (1.0 equiv), Iron Powder (5.0 equiv), Glacial Acetic Acid (Solvent/Catalyst).

  • Procedure:

    • Suspend the starting material in Glacial Acetic Acid (10 mL/mmol).

    • Heat to 70°C to ensure dissolution.

    • Add Iron powder in portions (exothermic).

    • Increase heat to 100–110°C (Reflux) for 2 hours.

    • Note: The high temperature is required to drive the cyclization of the deactivated aniline.

  • Workup: Filter hot through Celite (wash with hot AcOH). Concentrate filtrate. Pour into ice water to precipitate the quinoxaline product.

References

  • Synthesis of N-Aryl Glycines via SNAr : RSC Advances, "A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides" (Contextual SNAr data).

  • Quinoxaline Synthesis : Green Chemistry, "Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy".

  • Precursor Reactivity : PubChem, "Ethyl 4-chloro-3-nitrobenzoate Compound Summary".

  • Electronic Effects in Cyclization: Journal of Organic Chemistry, "Electronic effects of substituents on the cyclization of N-(2-nitrophenyl)
  • pKa and Physical Properties : Sigma-Aldrich, "Amino Acid Acidity and Solubility Data".

Safety Operating Guide

Navigating the Uncharted: A Guide to Personal Protective Equipment for N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Commentary: In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet established. N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine is one such molecule. In the absence of a specific Safety Data Sheet (SDS), a rigorous, science-led approach based on structural analogy and first principles of chemical safety is paramount. This guide is constructed on that foundation, providing a conservative and robust framework to ensure your safety. The core principle is to treat the compound with a high degree of caution, assuming hazards associated with its constituent chemical motifs—specifically, the nitroaromatic group.

Hazard Analysis: A Structurally-Informed Perspective

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine's structure contains a nitrophenyl group. Nitroaromatic compounds are a class of chemicals known for their potential physiological effects.[1][2] The presence of this functional group necessitates a cautious approach, as related compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[3][4] Therefore, the personal protective equipment (PPE) recommendations outlined below are designed to create a comprehensive barrier against these potential routes of exposure.[5][6]

Core Personal Protective Equipment (PPE) Requirements

For all operations involving N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine, the following minimum PPE is mandatory.[7] This establishes a baseline of safety for handling this and other research chemicals of unknown toxicity.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk handling or solution preparation.[5][7]Protects against splashes of liquids or fine powders that can cause serious eye irritation.[3][8]
Hand Protection Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves or double-gloving is recommended.[7]Provides a barrier against skin absorption, a potential route of exposure for nitroaromatic compounds.[4] Gloves should be inspected for integrity before each use.
Body Protection A flame-resistant lab coat is essential. For tasks with a higher splash potential, a chemically resistant apron worn over the lab coat is advised.[5][6]Protects against spills and contamination of personal clothing.
Footwear Fully enclosed, chemical-resistant shoes are required.Prevents exposure from spills and dropped objects.
Respiratory Protection: When and Why

The necessity for respiratory protection is dictated by the specific procedure and the potential for generating aerosols or dust.

  • Weighing and Aliquoting Solids: When handling the powdered form of N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particles.

  • Operations with Potential for Aerosol Generation: If the compound is being dissolved in a volatile solvent or if the process involves sonication or heating, all work must be conducted within a chemical fume hood to control vapor inhalation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

4.1. Preparation and Area Setup

  • Designated Area: All work with N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine should be performed in a designated area, preferably within a chemical fume hood.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials appropriate for chemical spills should be on hand.

4.2. Handling Procedures

  • Donning PPE: Before handling the compound, don all required PPE in the correct order: lab coat, safety goggles, face shield (if necessary), and gloves.

  • Weighing: If possible, weigh the compound directly within the fume hood. If a balance is located on the open bench, use an enclosure or weigh the material carefully to minimize dust generation.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation.

  • Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution.

4.3. Doffing PPE

  • Glove Removal: Remove gloves first, turning them inside out to prevent contamination of your hands.

  • Face and Eye Protection: Remove the face shield and goggles.

  • Lab Coat: Remove the lab coat, folding it so the contaminated surface is on the inside.

  • Hand Washing: Wash hands thoroughly with soap and water after all PPE has been removed.

Disposal Plan: Managing a Nitroaromatic Compound

Proper disposal is a critical component of laboratory safety and environmental responsibility. Nitro compounds should never be disposed of down the drain.[9]

5.1. Waste Segregation and Collection

  • Solid Waste: All solid waste contaminated with N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine, including gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.[10]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.[11]

  • Sharps Waste: Any sharps contaminated with the compound must be disposed of in a designated sharps container.

5.2. Container Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine".

  • Store waste containers in a secondary containment bin in a designated, well-ventilated area away from heat and ignition sources.

5.3. Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[10][11]

Visualizing the Path to Safety

The following workflow illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine.

PPE_Decision_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine CheckPowder Handling Solid Powder? Start->CheckPowder CheckSplash High Splash Potential? CheckPowder->CheckSplash No AddRespirator Add N95 Respirator CheckPowder->AddRespirator Yes BasePPE Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes CheckSplash->BasePPE No AddFaceShield Add Face Shield & Chem-Resistant Apron CheckSplash->AddFaceShield Proceed Proceed with Experiment BasePPE->Proceed AddRespirator->CheckSplash AddFaceShield->BasePPE

Caption: PPE selection workflow for handling N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine.

References

  • Laboratory Personal Protective Equipment (PPE) for Safety and Precision. Google.
  • Personal Protective Equipment | Division of Research Safety - Illinois. University of Illinois.
  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. Princeton University.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Colorado Boulder.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. BenchChem.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Lab Manager.
  • Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds - Benchchem. BenchChem.
  • Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals - Benchchem. BenchChem.
  • Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals - Benchchem. BenchChem.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. Vanderbilt University.
  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. Reed College.
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. U.S. Environmental Protection Agency.
  • Appendix A 1. Summary of Procedure This procedure is suitable for the determination of nitroaromatic and nitramine compounds (ex. U.S. Environmental Protection Agency.
  • Safety Data Sheet D-α-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-α-d1. C/D/N Isotopes Inc.
  • Safety Data Sheet 10X Tris/Glycine Buffer. Bio-Rad Laboratories.
  • NitroCompounds-Various.docx - research: UGA. University of Georgia.
  • Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem. National Center for Biotechnology Information.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. National Center for Biotechnology Information.
  • Safety Data Sheet Glycine Revision 4, Date 02 Jul 2023 - Redox. Redox.
  • Glycine, N-(ethoxycarbonyl)- | C5H9NO4 | CID 96472 - PubChem. National Center for Biotechnology Information.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Glycine - Wikipedia. Wikipedia.
  • CAS 1084-76-0: N-(2,4-Dinitrophenyl)glycine | CymitQuimica. CymitQuimica.
  • N-(4-Nitrobenzoyl)glycine | Amino Acid Derivative | MedChemExpress. MedChemExpress.

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine
Reactant of Route 2
Reactant of Route 2
N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.